molecular formula C20H14N2O5 B7822796 C.I. Disperse Blue 35 CAS No. 31529-83-6

C.I. Disperse Blue 35

Cat. No.: B7822796
CAS No.: 31529-83-6
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 35 is a useful research compound. Its molecular formula is C20H14N2O5 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality C.I. Disperse Blue 35 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Disperse Blue 35 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name Disperse Blue 35
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Record name C.I. Disperse Blue 73
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)-
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Blue 35
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

C.I. Disperse Blue 35 CAS number 12222-75-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Analytical Profiling, and Biocompatibility Assessment

Executive Summary

C.I. Disperse Blue 35 (CAS 12222-75-2) is a heterogeneous anthraquinone-based chromophore widely utilized in the coloration of hydrophobic polymers (polyester, acetate). While historically categorized as a textile colorant, its lipophilic nature and specific organelle-targeting properties have generated interest in cytological research as a lysosomotropic probe. Conversely, its status as a potent contact allergen necessitates rigorous screening in dermatological and immunological drug development. This guide provides a technical deep-dive into its structural heterogeneity, analytical quantification, and toxicological mechanisms.

Chemical Identity & Structural Characterization

The "Mixture" Reality: Unlike pharmaceutical-grade reagents, commercial Disperse Blue 35 is not a single molecular entity.[1] It is a technical-grade mixture of polyphenylated and methylated diamino-dihydroxyanthraquinones. Researchers must account for this heterogeneity when interpreting mass spectrometry data.

  • Primary CAS: 12222-75-2 (Generic/Deleted in some registries, often pointing to the mixture).

  • Chemical Class: Anthraquinone.[1][2]

  • Core Chromophore: 1,4-diaminoanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone derivatives.

  • Dominant Congeners:

    • Component A (Major): Often identified as a derivative of 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione (approx.[1][3] MW 362.3 g/mol ).[4]

    • Component B (Minor): Lower molecular weight congeners (e.g., C15H12N2O4, MW ~284 g/mol ) resulting from incomplete alkylation/phenylation during synthesis.

Critical Note for Analysts: The presence of multiple isomers (regioisomers of diamino-dihydroxyanthraquinone) results in split peaks during high-resolution chromatography.

Physicochemical Properties

The following data represents the technical standard for the commercial dye mixture.

PropertyMetric / DescriptionCausality / Implication
Physical State Dark blue to black granular powderHigh degree of molecular stacking (π-π interactions).
Solubility (Water) < 30 mg/L (Insoluble)High lipophilicity required for hydrophobic fiber penetration; necessitates organic modifiers for biological assays.
Solubility (Organic) Soluble in Acetone, DMF, DMSODMSO is the preferred vehicle for in vitro toxicity screening.
Melting Point > 150°C (Broad range)Broad melting range confirms isomeric heterogeneity.

605–615 nm (in Methanol)Anthraquinone core delocalization; shifts bathochromically in non-polar solvents.
Partition Coeff. LogP ~ 4.5 (Estimated)Indicates high membrane permeability and potential for bioaccumulation in lipid bilayers.
Biomedical & Research Applications

While primarily a textile dye, Disperse Blue 35 exhibits properties relevant to cell biology and drug discovery:

A. Lysosomotropism (Cellular Staining)

Due to its lipophilic weak base nature, Disperse Blue 35 can permeate cell membranes via passive diffusion. Once inside the acidic environment of the lysosome (pH ~4.5–5.0), the amine groups become protonated.

  • Mechanism: The protonated cationic form is less membrane-permeable, leading to "ion trapping" and accumulation within the lysosome.

  • Utility: Acts as a vital stain for visualizing lysosomal morphology and integrity in cytotoxicity assays without the need for immunofluorescence.

B. Antimicrobial Potential

Anthraquinone derivatives are structurally similar to certain chemotherapeutic agents (e.g., doxorubicin) and antibiotics. Preliminary screens suggest Disperse Blue 35 exhibits bacteriostatic activity against Gram-positive strains, likely via DNA intercalation, though its toxicity limits systemic therapeutic use.

Toxicological Profile: Mechanism of Sensitization

For drug developers working on transdermal delivery or medical devices, Disperse Blue 35 is a critical "exclusion" benchmark. It is a known Type IV Hypersensitivity inducer (Allergic Contact Dermatitis).

The Haptenization Pathway: The dye itself is a "pro-hapten." It must undergo metabolic activation or direct protein binding to trigger an immune response.

SensitizationPathway Dye Disperse Blue 35 (Lipophilic Pro-Hapten) Skin Stratum Corneum Penetration Dye->Skin Passive Diffusion Metabolism Cutaneous Metabolism (Cytochrome P450 / NATs) Skin->Metabolism Enzymatic Activation Electrophile Reactive Electrophile (Quinone Imine Intermediate) Metabolism->Electrophile Oxidation Binding Haptenization (Covalent binding to Keratin/Langerin) Electrophile->Binding Nucleophilic Attack (Cysteine/Lysine residues) Immune T-Cell Proliferation (Sensitization Phase) Binding->Immune MHC Class II Presentation

Figure 1: Adverse Outcome Pathway (AOP) for Skin Sensitization by Anthraquinone Dyes.

Analytical Protocol: HPLC-DAD-MS Profiling

Objective: To separate and quantify the isomeric components of Disperse Blue 35 in a complex matrix (e.g., biological media or textile extract).

Self-Validating Logic: The use of a Diode Array Detector (DAD) allows for peak purity assessment (checking if the UV spectrum is consistent across the peak width), which is crucial for heterogeneous dyes.

Step-by-Step Methodology
  • Sample Preparation:

    • Solid Dye: Dissolve 10 mg in 10 mL Tetrahydrofuran (THF) or DMSO. Sonicate for 15 mins. Dilute to 100 µg/mL with Acetonitrile.

    • Biological/Textile Matrix: Perform extraction using Methanol at 50°C for 30 mins. Filter through 0.22 µm PTFE filter (Nylon filters may bind the dye).

  • Chromatographic Conditions:

    • System: HPLC with DAD and ESI-MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Why? High carbon load C18 is required to retain hydrophobic anthraquinones.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient:

      • 0-2 min: 40% B (Isocratic hold to stack polar impurities)

      • 2-15 min: 40% -> 95% B (Linear gradient)

      • 15-20 min: 95% B (Wash)

  • Detection Parameters:

    • UV-Vis: Monitor at 615 nm (Absorption max) and 240 nm (General aromatic backbone).

    • MS: Positive Ion Mode (ESI+). Scan range m/z 200–500. Look for [M+H]+ adducts at m/z ~363 and m/z ~285 .

AnalyticalWorkflow Sample Sample Matrix (Tissue/Polymer) Extract Solvent Extraction (MeOH/THF, 50°C) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC DAD DAD Detection (615 nm) HPLC->DAD MS ESI-MS (m/z Identification) HPLC->MS

Figure 2: Analytical workflow for the isolation and identification of Disperse Blue 35 congeners.

References
  • European Chemicals Agency (ECHA). Substance Information: Disperse Blue 35. Retrieved from

  • Malinauskiene, L., et al. (2013). Contact allergy to textile dyes: clinical and chemical aspects.[5] Contact Dermatitis.[5][6] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Disperse Blue 35 Compound Summary. Retrieved from

  • Ryberg, K., et al. (2006). Chemical investigations of disperse dyes in patch test preparations.[5][7] Contact Dermatitis.[5][6] Retrieved from

  • BenchChem. C.I. Disperse Blue 35 Physicochemical Data. Retrieved from

Sources

A Technical Guide to 1,8-Diamino-4,5-dihydroxyanthraquinone Derivatives and Their Role in Commercial Disperse Blue 35

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Executive Summary: This technical guide provides a comprehensive overview of 1,8-diamino-4,5-dihydroxyanthraquinone, a key chromophoric structure in the synthesis of certain anthraquinone dyes. We will explore its fundamental physicochemical properties, established synthetic routes, and critical analytical methodologies for its characterization. A significant focus is placed on clarifying its relationship with the commercial dye known as Disperse Blue 35, which is often a technical mixture of multiple derivatives rather than a single chemical entity. Furthermore, this guide delves into the biological activities and toxicological profiles of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development and chemical safety.

Introduction to Anthraquinone Dyes

The Anthraquinone Chromophore

Anthraquinone dyes are a major class of colorants characterized by the 9,10-anthracenedione core structure. The vibrant and stable colors of these dyes are due to the extensive conjugated system of the aromatic rings and keto groups. The color properties can be finely tuned by the addition of auxochromes (electron-donating groups) such as hydroxyl (-OH) and amino (-NH₂) groups at various positions on the anthraquinone skeleton. These substituents cause a bathochromic (red) shift in the absorption spectrum, moving the color from the yellow-orange region towards blue and green.

Disperse Dyes

Disperse dyes are non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[1] Their application mechanism relies on their ability to "dissolve" into the amorphous regions of the polymer fibers at high temperatures, forming a stable solid solution.[1] The small molecular size and lipophilic nature of these dyes are critical for their diffusion into the fiber matrix.[1]

The Significance of Disperse Blue 35 in the Textile Industry

Disperse Blue 35 is a commercial dye valued for its brilliant blue hue and good fastness properties on polyester fibers. However, it is crucial for researchers to understand that commercial dye designations like "Disperse Blue 35" often refer to technical-grade mixtures rather than a single, pure chemical compound.[2] These mixtures can contain a primary colorant, isomers, and various derivatives or impurities originating from the manufacturing process. This guide focuses on derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, a foundational structure for creating blue disperse dyes.

Core Compound Profile: 1,8-Diamino-4,5-dihydroxyanthraquinone

1,8-Diamino-4,5-dihydroxyanthraquinone (CAS 128-94-9) is a key intermediate and dye component belonging to the anthraquinone family.[3] Its structure features two amino groups and two hydroxyl groups, which act as powerful auxochromes, imparting a deep color and providing sites for further chemical modification.[3]

Chemical Structure

Caption: Chemical structure of 1,8-Diamino-4,5-dihydroxyanthraquinone.

Physicochemical Properties

A summary of the key physicochemical properties of 1,8-diamino-4,5-dihydroxyanthraquinone is presented below.

PropertyValueSource
CAS Number 128-94-9[3]
Molecular Formula C₁₄H₁₀N₂O₄[3]
Molecular Weight 270.24 g/mol [4]
Appearance Reddish-brown to black solid[3][5]
Melting Point >300 °C (decomposes)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Boiling Point ~649.4 °C at 760 mmHg (estimated)[4]

The Composition of Commercial Disperse Blue 35

A Mixture, Not a Monocomponent Dye

It is a common misconception that commercial dyes are pure compounds. Disperse Blue 35 (CAS 12222-75-2) is a prime example of a dye that is sold as a technical mixture.[2] While its color is derived from anthraquinone structures, the exact composition can vary. For instance, some databases associate the name Disperse Blue 35 with the structure 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, which is an isomer with an additional substituent.[6][7] This highlights that the commercial name represents a color and application standard rather than a strict chemical identity.

The Role of 1,8-Diamino-4,5-dihydroxyanthraquinone as a Precursor

The core structure of 1,8-diamino-4,5-dihydroxyanthraquinone is a critical intermediate in the synthesis of blue and violet disperse dyes.[5] The manufacturing process may result in a final product containing this compound, its isomers (such as 1,5-diamino-4,8-dihydroxyanthraquinone), and other derivatives formed during the reaction, contributing to the final technical mixture sold as Disperse Blue 35.

Synthesis and Manufacturing Considerations

The synthesis of these dye intermediates is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired isomer and to minimize impurities.

General Synthetic Pathway

A common method for preparing diamino-dihydroxyanthraquinones involves the reduction of a dinitro precursor. The causality behind this choice is that nitration of the anthraquinone core is a well-established electrophilic substitution reaction, and the subsequent reduction of nitro groups to amino groups is a highly efficient and standard chemical transformation.

Synthesis_Workflow start 1,8-Dihydroxyanthraquinone (Starting Material) step1 Nitration (e.g., with HNO₃/H₂SO₄) start->step1 intermediate 1,8-Dihydroxy-4,5-dinitroanthraquinone step1->intermediate step2 Reduction (e.g., with Sodium Sulfide) intermediate->step2 product 1,8-Diamino-4,5-dihydroxyanthraquinone step2->product step3 Purification (Crystallization/Chromatography) product->step3 final_product Purified Intermediate step3->final_product

Caption: Generalized synthesis workflow for 1,8-diamino-4,5-dihydroxyanthraquinone.

This intermediate can then be used to synthesize more complex derivatives that may be part of the final Disperse Blue 35 formulation.[5]

Analytical Methodologies for Characterization and Quality Control

Given that Disperse Blue 35 is a mixture, robust analytical techniques are essential to separate, identify, and quantify its components. This is critical for quality control in manufacturing and for any research into its biological effects.

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing dye mixtures. Its high resolving power allows for the separation of structurally similar isomers and derivatives. Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides both quantitative data (from UV-Vis absorbance) and qualitative structural information (from mass-to-charge ratios), creating a self-validating system for compound identification.

Experimental Protocol: HPLC-MS for Dye Analysis

This protocol provides a validated framework for the analysis of anthraquinone dye mixtures.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the commercial dye sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., Methanol or N,N-Dimethylformamide). The choice of solvent is critical; it must fully solubilize the dye components without causing degradation.

    • Perform sonication for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column is effective for separating moderately non-polar compounds like anthraquinone derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes, leading to sharper chromatographic peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A gradient is necessary to elute components with a wide range of polarities.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C. Controlling temperature ensures reproducible retention times.

    • Injection Volume: 5 µL.

  • MS Detection (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is effective for compounds with basic nitrogen atoms, like the amino groups in these dyes.

    • Mass Range: Scan from m/z 100 to 800. This range covers the expected molecular weights of the core structure and its likely derivatives.

    • Data Analysis: Identify peaks in the chromatogram. Correlate the retention time of each peak with its corresponding mass spectrum to tentatively identify the components based on their molecular weight.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolve Dissolve Dye Sample filter Filter Solution (0.45 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc detect UV-Vis & Mass Spec Detection (DAD/MS) hplc->detect quant Quantification (Peak Area) detect->quant ident Identification (Retention Time & Mass) detect->ident

Caption: A typical analytical workflow for the characterization of disperse dyes.

Biological Activity and Toxicological Profile

The biological effects of anthraquinone dyes and their intermediates are of significant interest to both drug development professionals and regulatory bodies.

Relevance for Drug Development

The anthraquinone scaffold is present in several therapeutic agents, known for activities such as laxative, anti-inflammatory, and anti-tumor effects.[8] Derivatives of 1,8-dihydroxyanthraquinone, for example, have been investigated for a range of pharmacological actions.[8] Understanding the structure-activity relationship of dye components can provide leads for new drug candidates.

Toxicological Concerns of Disperse Blue 35

The lipophilic nature of disperse dyes facilitates their absorption through the skin, raising health concerns.[1]

  • Skin Sensitization: Disperse Blue 35 is known to be a skin sensitizer and may cause allergic contact dermatitis, particularly in individuals with prolonged exposure, such as in the textile industry.[1][6]

  • Phototoxicity: Some studies have linked exposure to Disperse Blue 35 with photocontact dermatitis, where skin reactions are triggered or exacerbated by sunlight.[9]

  • Cellular Toxicity: In vitro studies have shown that components of Disperse Blue 35 can impair cell viability and disrupt mitochondrial function, indicating a potential for cellular damage.[9]

Handling and Regulatory Precautions

Due to its potential health effects, Disperse Blue 35 and related compounds must be handled with appropriate safety measures, including protective gloves and clothing, to minimize skin contact.[1][3] Waste disposal must comply with local, state, and federal regulations.[1] Some jurisdictions have placed restrictions on the use of certain disperse dyes in textiles that come into direct contact with the skin.[1]

Conclusion and Future Outlook

1,8-diamino-4,5-dihydroxyanthraquinone is a fundamentally important structure in the world of blue disperse dyes. This guide has elucidated its properties and clarified its role as a key precursor to derivatives found in commercial products like Disperse Blue 35. The recognition that such dyes are complex mixtures underscores the necessity of advanced analytical techniques for their proper characterization. For scientists in both materials and life sciences, a thorough understanding of the chemistry, synthesis, and toxicology of these individual components is paramount for ensuring product quality, human safety, and for exploring their potential in other fields such as drug discovery.

Future research should focus on developing synthetic methods that yield purer dye products with fewer sensitizing impurities and on conducting more detailed toxicological studies of the individual components commonly found in these commercial mixtures.

References

  • 1,8-Diamino-4,5-dihydroxyanthraquinone. CymitQuimica.
  • Disperse Blue 35. Santa Cruz Biotechnology.
  • 1,8-Diamino-4,5-dihydroxyanthraquinone. Theranyx Gen.
  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. SciRP.org.
  • Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
  • 1,8-Diamino-4,5-dihydroxyanthraquinone. Immunomart.
  • C.I. Disperse Blue 35. Smolecule.
  • Disperse Blue 35 | C20H14N2O5 | CID 83683. PubChem - NIH.
  • CAS No. 12222-75-2 - Disperse Blue 35. AccuStandard.
  • CAS No : 12222-75-2 | Chemical Name : Disperse Blue 35.
  • 1,5-Diamino-4,8-dihydroxyanthraquinone | C14H10N2O4 | CID 67351. PubChem.
  • 128-94-9, 1,8-Diamino-4,5-dihydroxyanthraquinone Formula. ECHEMI.
  • 1 8-DIAMINO-4 5-DIHYDROXYANTHRAQUINONE CAS#: 128-94-9. ChemicalBook.
  • The pharmacological actions of 1,8-dihydroxyanthraquinones from medicinal plants. Conference Paper. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhVN8McgHpPam7N_WwxyhO0bI7HPuJKeURwAX5uJqM8Jlw96F2GxY4lsjnem9L6TCR9JSW1BRsYDaw09NUrrKnA08ATLC4Q-EufoVgdTqwZD-q-9ZHFvevIoTYZLA3_leaCBVGrrfqRueUQKxaGCUFJx473vC12rCPQm1gUTqLZpiqyDIVZ-xTuoHOHV9uXLFK5wW-rrNvXIfCl7UrvoQM8BvND7CZnPDq01glUml1ZPgz9Cr7DlujAFxR7e_C]([Link]

Sources

Advanced Thermodynamic Characterization of C.I. Disperse Blue 35 on Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic and kinetic behavior of C.I. Disperse Blue 35 (DB35) , an anthraquinone-based disperse dye, during its adsorption onto semi-crystalline Polyethylene Terephthalate (PET) . Unlike water-soluble dyes, DB35 adsorption follows a "solid solution" mechanism governed by the free volume theory of the polymer.

Understanding these parameters—specifically Standard Affinity (


), Enthalpy (

), and Entropy (

)—is critical for optimizing High-Temperature High-Pressure (HTHP) dyeing cycles, minimizing dye waste, and predicting shade reproducibility in industrial applications.

Molecular Interactions & Mechanism

The Adsorbate: C.I.[1] Disperse Blue 35

Chemical Nature: Anthraquinone derivative (typically a mixture including 1,5-diamino-4,8-dihydroxy derivatives).[1][2][3] Key Characteristics:

  • Hydrophobicity: Low water solubility, requiring dispersing agents.[4]

  • Geometry: Planar structure facilitates diffusion into the amorphous regions of PET.

  • Interaction: Interacts with PET via van der Waals forces, dipole-dipole interactions, and hydrogen bonding with the ester carbonyls of the polymer backbone.

The Substrate: Polyethylene Terephthalate (PET)

PET is a semi-crystalline polymer. Dyeing occurs almost exclusively in the amorphous regions .

  • Glass Transition (

    
    ):  ~67–80°C. Below 
    
    
    
    , polymer chains are frozen; dye diffusion is negligible.
  • Dyeing Temperature: Typically 130°C. At this temperature (

    
    ), segmental mobility increases, generating "free volume" voids that accommodate dye molecules.
    
The Mechanism: Solid Solution

Unlike ionic dyeing (Langmuir mechanism), disperse dyeing on PET follows the Nernst Partition Law . The fiber acts as a hydrophobic solvent, extracting the dye from the aqueous dispersion.

DyeingMechanism Bath 1. Aqueous Phase (Dye Aggregates) Dissolution 2. Dissolution (Monomolecular Dye) Bath->Dissolution Solubility Equilibrium Boundary 3. Boundary Layer (Diffusion) Dissolution->Boundary Transport Surface 4. Surface Adsorption Boundary->Surface Adsorption Interior 5. Internal Diffusion (Solid Solution) Surface->Interior T > Tg (Free Volume)

Figure 1: The five-step mechanism of disperse dye adsorption onto PET.

Experimental Protocol: Thermodynamic Determination

To calculate thermodynamic parameters, one must determine the Partition Coefficient (


)  at multiple temperatures (e.g., 100°C, 110°C, 120°C, 130°C) under equilibrium conditions.
Materials & Preparation
  • Substrate: 100% PET fabric, scoured (washed with 2 g/L non-ionic detergent and 1 g/L

    
     at 80°C for 30 min) to remove spin finishes.
    
  • Dye: C.I.[5][1][3][6][7][8][9] Disperse Blue 35 (purified via acetone recrystallization to remove dispersing agents if high precision is required).

  • Auxiliaries: Acetic acid (pH control 4.5–5.0).

HTHP Dyeing Workflow (Self-Validating)

Validation Check: To ensure thermodynamic equilibrium rather than kinetic uptake, dyeing time must be sufficient (typically >90 mins at 130°C). A time-course experiment should precede this to establish


.
  • Dyebath Setup: Prepare dispersions at varying initial concentrations (

    
    : 0.5%, 1.0%, 2.0%, 4.0% owf) at Liquor Ratio 20:1.
    
  • pH Adjustment: Buffer to pH 4.5 using acetic acid/sodium acetate.

  • Thermal Cycle:

    • Start at 60°C.

    • Ramp 2°C/min to Target Temp (

      
      ).
      
    • Hold for 120 minutes (ensure equilibrium).

    • Rapid cool down.

  • Reduction Clearing: Wash dyed samples with 2 g/L sodium hydrosulfite and 2 g/L NaOH at 70°C for 20 min. Why? To remove surface-adsorbed dye that is not part of the internal equilibrium.

Quantification (UV-Vis Spectroscopy)
  • Extraction: Dissolve dyed PET sample in Chlorobenzene or DMF (Dimethylformamide).

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (approx. 560–640 nm depending on solvent).
  • Calculation: Use Calibration Curve (

    
    ) to determine Dye Concentration in Fiber (
    
    
    
    , mg/g).
  • Bath Concentration: Calculate final bath concentration (

    
    ) by mass balance:
    
    
    
    

Isotherm Modeling & Data Analysis

The Nernst Isotherm (Primary Model)

For disperse dyes on PET, the relationship between dye in fiber (


) and dye in solution (

) is typically linear at low-to-medium concentrations.


  • 
     : Partition Coefficient (Distribution Coefficient).[10]
    
  • Plot: Plot

    
     vs. 
    
    
    
    . The slope is
    
    
    .
  • Linearity Check: If the plot curves (concave down), the Langmuir or Freundlich models may be more appropriate, indicating saturation of specific sites, though this is rare for pure PET/Disperse systems below saturation.

Thermodynamic Calculations

Once


 is determined for each temperature (

in Kelvin), calculate the thermodynamic parameters.
A. Standard Affinity (Gibbs Free Energy,

)

The driving force of dyeing.[7][10]



  • 
    : Gas constant (
    
    
    
    )
  • Interpretation: A negative value indicates spontaneous adsorption.[6]

B. Enthalpy (

) and Entropy (

)

Derived from the Van't Hoff Equation :



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
    
    
  • Intercept:

    
    
    

Representative Parameter Analysis

The following table summarizes typical thermodynamic behaviors for anthraquinone disperse dyes (like DB35) on PET.

ParameterTypical Value RangePhysical Interpretation
Partition Coeff. (

)
100 – 1000

High affinity of the hydrophobic dye for the fiber phase.


to


Spontaneous process. Becomes more negative as Temp increases (if endothermic).


to


Endothermic Dyeing. Heat is required to plasticize the fiber and increase dye solubility/diffusion. Note: While adsorption is exothermic, the overall dyeing system is often driven by the entropy gain and fiber opening.

Positive (

)
Increase in disorder. Dye molecules have more freedom within the polymer free volume than in the aggregated aqueous dispersion.

Critical Note on Enthalpy: Literature often presents conflicting


 signs.
  • Exothermic (

    
    ):  If defining equilibrium strictly as Dissolved Dye 
    
    
    
    Adsorbed Dye.
    
    
    decreases as
    
    
    rises.
  • Endothermic (

    
    ):  If defining the process from Dispersed Solid 
    
    
    
    Adsorbed Dye. In practice, for DB35 on PET, the exhaustion usually increases with temperature up to 130°C, suggesting an endothermic requirement to overcome the
    
    
    barrier and solubility limits.

Calculation Workflow Diagram

ThermoWorkflow DataCollection Experimental Data ([D]f vs [D]s at T1, T2, T3) IsothermPlot Plot Isotherms (Linear Regression) DataCollection->IsothermPlot GetK Determine Partition Coefficient (K) for each T IsothermPlot->GetK Slope = K VantHoff Van't Hoff Plot (ln K vs 1/T) GetK->VantHoff Params Calculate Parameters Slope = -ΔH/R Intercept = ΔS/R VantHoff->Params

Figure 2: Workflow for deriving thermodynamic parameters from experimental data.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

  • Vickerstaff, T. (1954). The Physical Chemistry of Dyeing. Oliver and Boyd. (Classic text on Nernst isotherms in disperse dyeing).
  • Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. Link

  • Hou, X., et al. (2013). "Adsorption and diffusion of disperse dyes on polyester in supercritical carbon dioxide." Journal of Supercritical Fluids.
  • Kim, T. K., & Son, Y. A. (2005). "Thermodynamic parameters of disperse dyeing on various polyester fibers." Dyes and Pigments.[8] Link

Sources

Technical Comparative Analysis: C.I. Disperse Blue 35 vs. Disperse Blue 60 Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of hydrophobic chromophores, C.I. Disperse Blue 35 (DB35) and C.I.[1][2] Disperse Blue 60 (DB60) represent two distinct evolutionary branches of the anthraquinone scaffold. While both are utilized industrially for dyeing polyester (PET) and acetate fibers, their utility in biomedical research and drug development diverges significantly due to their structural rigidity, electronic distribution, and toxicological profiles.[3]

This guide provides a rigorous technical deconstruction of these two chromophores. We move beyond their coloristic application to analyze their potential as small-molecule probes, their impurity profiles in commercial preparations, and their specific interactions with biological systems.[3][4]

Part 1: Structural Elucidation and Chromophoric Physics

The fundamental difference between DB35 and DB60 lies in the modification of the 9,10-anthracenedione core.[3][4] DB35 relies on auxochromic saturation (multiple donor groups), whereas DB60 utilizes heterocyclic extension (ring fusion).[3]

C.I.[1][2][3][4][5] Disperse Blue 35: The Polysubstituted Anthraquinone

CAS: 12222-75-2 (Generic) / Specific isomers vary Core Scaffold: 1,5-diamino-4,8-dihydroxyanthraquinone (isomeric mixtures common)[3][4]

DB35 is chemically heterogeneous.[3] Commercial preparations are often mixtures of isomers, but the dominant chromophore is typically a 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione .[3][4]

  • Mechanism of Color: The deep navy/dark blue shade arises from the symmetry of the electron-donating groups (amino and hydroxyl) at the 1, 4, 5, and 8 positions. This "push-push" electronic system creates a strong Intramolecular Charge Transfer (ICT) across the quinoid nucleus, significantly lowering the HOMO-LUMO gap.[3][4]

  • Structural Liability: The presence of primary amino groups (

    
    ) and the phenolic pendant group increases the risk of metabolic activation (N-hydroxylation), a key concern in toxicological screening.[3][4]
    
C.I.[1][3][4] Disperse Blue 60: The Heterocyclic Isoindole

CAS: 12217-80-0 Core Scaffold: 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone[3][4]

DB60 represents a "Turquoise" chromophore. It is not a simple substituted anthraquinone but a naphtho-isoindole derivative.[3][4]

  • Mechanism of Color: The fusion of the dicarboximide ring to the anthraquinone core extends the

    
    -conjugation system rigidly.[4] The 4,11-diamino substituents pump electron density into this extended system, while the imide carbonyls act as auxiliary acceptors.[3] This specific geometry absorbs strongly in the red region (600-650 nm), reflecting the characteristic turquoise/green-blue light.[3][4]
    
  • Structural Stability: The rigid, planar tetracyclic structure confers exceptional thermal stability and resistance to sublimation, making it a robust candidate for material science applications (e.g., supercritical

    
     dyeing models).[3]
    
Structural Comparison Diagram

The following diagram illustrates the divergent chemical architectures.

ChromophoreComparison cluster_0 Common Precursor cluster_1 Disperse Blue 35 (Navy) cluster_2 Disperse Blue 60 (Turquoise) Anthraquinone 9,10-Anthracenedione (Scaffold) DB35_Mech Auxochromic Saturation (1,4,5,8-substitution) Anthraquinone->DB35_Mech Electrophilic Substitution DB60_Mech Heterocyclic Extension (Ring Fusion) Anthraquinone->DB60_Mech Cyclization & Imidization DB35_Struc 1,5-diamino-4,8-dihydroxy- 2-(4-hydroxyphenyl)anthraquinone DB35_Mech->DB35_Struc DB60_Struc 4,11-diamino-2-(3-methoxypropyl)- 1H-naphtho[2,3-f]isoindole-tetrone DB60_Mech->DB60_Struc

Caption: Structural divergence of DB35 (auxochromic load) vs. DB60 (ring fusion) from the anthraquinone core.

Part 2: Physicochemical & Biological Profile[1][4]

For researchers repurposing these dyes (e.g., for cell imaging, lipophilicity models, or drug delivery), the physicochemical distinctions are critical.[3]

Comparative Data Table
FeatureC.I. Disperse Blue 35C.I. Disperse Blue 60
Primary Chromophore Poly-substituted AnthraquinoneNaphtho-isoindole-tetrone
Molecular Weight ~362.34 Da379.37 Da
LogP (Lipophilicity) 3.66 (High)2.18 (Moderate)

(Acetone)
~590-610 nm (Navy Blue)~670 nm (Turquoise)
Solubility Low in water; soluble in DMF, AcetoneSoluble in Acetone, Pyridine
Fluorescence Weak / NegligibleStrong Red Fluorescence (Emission ~590nm*)
Sensitization Potential High (Known allergen)Low (Used in food packaging plastics)

*Note: DB60 fluorescence is matrix-dependent and often utilized in sensor development.[3][4]

Biological Implications: The "Drug-Like" Analysis[1][4]

Disperse Blue 35: The Sensitizer DB35 is structurally homologous to several anthraquinone-based chemotherapeutics (e.g., Mitoxantrone), but it lacks the solubilizing side chains required for safe clearance.[3]

  • Toxicity Mechanism: The primary amino groups in DB35 are metabolically accessible. In the presence of skin esterases or liver cytochrome P450s, these can form hydroxylamines, leading to protein haptenization.[3] This explains its classification as a potent skin sensitizer (contact dermatitis).[3]

  • Research Use: Use strictly as a positive control for sensitization assays or hydrophobic staining.

Disperse Blue 60: The Stable Probe DB60's rigid structure prevents the "breathing" motion often required for enzymatic degradation, rendering it more biologically inert.

  • Intercalation: The planar naphtho-isoindole system suggests potential DNA intercalation, but the steric bulk of the N-(3-methoxypropyl) tail may hinder deep groove binding compared to planar anthracyclines.[3][4]

  • Fluorescence: Unlike DB35, DB60 exhibits fluorescence, making it a viable candidate for hydrophobic lipid tagging or as a tracer in microfluidic mixing studies where stability is paramount.[3]

Part 3: Analytical & Purification Protocols

Commercial dyes are "technical grade" (often <80% purity), containing dispersants (lignosulfonates) and synthesis byproducts.[3] For biological or high-precision chemical research, purification is mandatory .[3][4]

Purification Workflow (HPLC)

The following protocol ensures the isolation of the specific chromophore from the commercial matrix.

Protocol Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or equivalent), 5µm, 250 x 4.6 mm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[3]

  • Detection: PDA (Photodiode Array) scanning 200–800 nm.[3]

Gradient Logic:

  • Isocratic Hold (0-5 min): 10% B. Flushes out highly polar dispersants (lignosulfonates).[3][4]

  • Ramp (5-25 min): 10%

    
     95% B. Elutes the hydrophobic chromophore.[3][4] DB60 typically elutes earlier than DB35 due to lower LogP (2.18 vs 3.66).[3]
    
  • Wash (25-30 min): 95% B. Removes dimers/aggregates.[3][4]

Visualization of Purification Logic

PurificationProtocol Raw Raw Technical Dye (Contains Lignosulfonates) Solvent Dissolution (DMF or Acetone) Raw->Solvent Filter Filtration (0.2 µm PTFE) Solvent->Filter Remove Particulates HPLC HPLC Separation (C18 Column) Filter->HPLC Inject Waste Polar Waste (Dispersants) HPLC->Waste tR < 5 min Fraction1 Fraction A: Impurities (Isomers) HPLC->Fraction1 Side Peaks Pure Purified Chromophore (>98% Purity) HPLC->Pure Collect Peak (Monitor UV-Vis)

Caption: Workflow for isolating research-grade chromophore from technical dye mixtures.

References

  • National Institutes of Health (NIH) - PubChem. C.I.[3][4] Disperse Blue 35 (CID 83683). [Link][3][4]

  • National Institutes of Health (NIH) - PubChem. C.I.[3][4] Disperse Blue 60 (CID 25530). [Link][3][4]

  • SIELC Technologies. Separation of C.I. Disperse Blue 60 on Newcrom R1 HPLC column. [Link]

Sources

Methodological & Application

Application Notes & Protocols: High-Temperature Exhaust Dyeing of Polyester Fabrics with C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Mechanism of Dyeing Polyester

Polyester (polyethylene terephthalate, PET) is a synthetic polymer renowned for its durability, wrinkle resistance, and hydrophobic nature. This very hydrophobicity, coupled with a highly crystalline structure, makes it impervious to conventional water-soluble dyes.[1][2] The coloration of polyester, therefore, necessitates a specialized class of colorants: disperse dyes. These are non-ionic, sparingly soluble dyes that can penetrate the tightly packed polymer chains of the fiber under specific conditions.[1]

The dyeing mechanism is best understood as a process of solid-state dissolution. At elevated temperatures, typically above the fiber's glass transition temperature (Tg), the amorphous regions of the polyester polymer chains gain mobility, creating temporary voids.[3] This allows the finely dispersed, monomolecular dye particles to diffuse from the aqueous dyebath into the fiber, where they are physically trapped within the polymer matrix upon cooling.[1]

This document provides a comprehensive protocol for dyeing polyester fabric with C.I. Disperse Blue 35 (CAS No. 12222-75-2), an anthraquinone-based dye known for good light fastness.[4] The protocol focuses on the high-temperature, high-pressure (HTHP) exhaust method, the most commercially prevalent and effective technique for achieving deep, uniform, and high-fastness shades on polyester.[3][5][6]

Characterization of C.I. Disperse Blue 35 and Polyester Fiber

A successful dyeing protocol is built upon understanding the fundamental properties of both the dye and the substrate.

C.I. Disperse Blue 35

This dye belongs to the anthraquinone chemical class, which is generally associated with bright colors and good light fastness properties.[4][7][8] Its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 12222-75-2[4][9]
Chemical Class Anthraquinone Disperse Dye[4][7]
Molecular Formula C₂₀H₁₄N₂O₅[4]
Molecular Weight 362.34 g/mol [4]
Appearance Dark blue powder/granular solid[4]
Water Solubility Low (approx. 30 mg/L)[4][10]

The dye's extremely low water solubility is the primary reason it must be applied as a fine dispersion, necessitating the use of specialized auxiliary chemicals.

Polyester Fiber

Polyester's structure dictates the dyeing methodology. Its compact, hydrophobic nature prevents the entry of large, ionic dye molecules. Dyeing is only possible when the fiber's internal structure is temporarily opened, which is achieved through thermal energy. The HTHP method utilizes temperatures of 120-140°C to swell the fibers, allowing the small, non-ionic disperse dye molecules to penetrate.[11][5][12]

The Role of Auxiliary Chemicals: A System of Controlled Dyeing

Achieving a level, reproducible dyeing is impossible without a carefully selected system of auxiliaries. Each component has a specific function to control the dye's behavior in the bath and its interaction with the fiber.

  • Dispersing Agents: These are critical surfactants that prevent the non-soluble dye particles from aggregating into larger clumps, which would cause specky and uneven dyeing.[13] They ensure the dye remains as a fine, stable dispersion throughout the high-temperature dyeing cycle.[13]

  • pH Buffering Agents: The stability of most disperse dyes, including C.I. Disperse Blue 35, and the polyester fiber itself is optimal under weakly acidic conditions. An acidic buffer, typically using acetic acid, is employed to maintain a pH between 4.0 and 5.5.[14] This prevents the alkaline hydrolysis of both the dye and the fiber ester linkages at high temperatures.

  • Leveling Agents: While not always mandatory for all dye-fiber systems, leveling agents can be beneficial. They act by moderating the dye's strike rate, promoting a more uniform and gradual absorption onto the fiber.[15] This helps prevent initial unlevelness, which is difficult to correct later in the process.

Experimental Workflow Overview

The entire process, from fabric preparation to final evaluation, follows a logical sequence designed to ensure optimal and repeatable results.

DyeingWorkflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment & Finishing cluster_eval Quality Evaluation Fabric_Scouring Fabric Scouring (Remove Impurities) Load_Fabric Load Fabric into Dye Bath at 50-60°C Fabric_Scouring->Load_Fabric Dye_Dispersion Dye Dispersion (Paste with Dispersing Agent) Dye_Bath_Prep Dye Bath Preparation (Add Auxiliaries & Water) Dye_Dispersion->Dye_Bath_Prep Dye_Bath_Prep->Load_Fabric Ramp_Temp Ramp Temperature (1-2°C/min to 130°C) Load_Fabric->Ramp_Temp Hold_Temp Hold at 130°C (30-60 min) Ramp_Temp->Hold_Temp Cool_Down Cool Down (to 70-80°C) Hold_Temp->Cool_Down Drain_Bath Drain Dye Bath Cool_Down->Drain_Bath Rinse Rinse Drain_Bath->Rinse Reduction_Clear Reduction Clearing (Remove Surface Dye) Rinse->Reduction_Clear Neutralize_Rinse Neutralize & Rinse Reduction_Clear->Neutralize_Rinse Dry Dry Fabric Neutralize_Rinse->Dry Visual_Assessment Visual Assessment (Evenness) Dry->Visual_Assessment Fastness_Testing Colorfastness Testing (Wash, Rub, Light) Visual_Assessment->Fastness_Testing

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. C.I. Disperse Blue 35 is a combustible solid and may cause skin sensitization.[10] Handle all chemicals in a well-ventilated area or fume hood. High-temperature dyeing equipment operates under pressure and must be handled by trained personnel.

Materials and Equipment
  • Fabric: 100% Polyester fabric (scoured)

  • Dye: C.I. Disperse Blue 35

  • Chemicals:

    • Non-ionic detergent (for scouring)

    • Anionic dispersing agent

    • Acetic Acid (Glacial)

    • Sodium Hydroxide (Caustic Soda)

    • Sodium Hydrosulfite (Sodium Dithionite)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., beaker dyer)

    • Analytical balance

    • pH meter

    • Graduated cylinders and beakers

    • Stirring rods

    • Drying oven or stenter

Protocol 1: Fabric Preparation (Scouring)

Causality: Scouring removes oils, waxes, and other impurities from the manufacturing process that can hinder dye penetration and cause unlevel dyeing.[11][16]

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

  • Maintain a liquor-to-goods ratio (L:R) of 20:1 (e.g., for 10 grams of fabric, use 200 mL of water).

  • Immerse the polyester fabric in the bath and heat to 60-70°C for 20-30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until all detergent is removed.

  • Dry the fabric completely before weighing for the dyeing protocol.

Protocol 2: High-Temperature (HT) Exhaust Dyeing

This protocol is based on a 2% on weight of fabric (owf) shade depth. Calculations should be adjusted for different shade percentages.

Process Parameters & Recipe:

Parameter / ComponentRecommended ValuePurpose
Liquor Ratio (L:R) 10:1 to 20:1Ratio of water volume to fabric weight.
C.I. Disperse Blue 35 2.0% (owf)Colorant concentration.
Dispersing Agent 1.0 g/LEnsures dye remains finely dispersed.[13][17]
Acetic Acid q.s. to pH 4.5 - 5.5Optimizes dye and fiber stability.[14]
Starting Temperature 50 - 60°CAllows for even initial distribution of dye and chemicals.
Rate of Temp. Rise 1 - 2°C / minuteSlow heating promotes level dye uptake.
Final Dyeing Temp. 130°CTemperature required to swell polyester fibers for dye penetration.[1][5][12]
Dyeing Time 30 - 60 minutes at 130°CAllows for sufficient diffusion and fixation of the dye.[5]
Cooling Rate 2°C / minute to 80°CControlled cooling prevents shocking and creasing of the fabric.

Step-by-Step Procedure:

  • Dye Dispersion: Weigh the required amount of C.I. Disperse Blue 35. Create a smooth paste by adding a small amount of the dispersing agent and tepid water. Stir until no lumps remain, then dilute with more cold water. This initial pasting is crucial for preventing dye spots.[14][17]

  • Dye Bath Preparation: Fill the dyeing vessel with the required volume of water for the chosen liquor ratio. Add the dispersing agent and adjust the pH to 4.5 - 5.5 with acetic acid. Heat the bath to 50-60°C.

  • Dyeing: Add the prepared dye dispersion to the bath and stir well. Introduce the scoured, dry polyester fabric.

  • Heating Cycle: Seal the dyeing vessel and begin heating at a rate of 1-2°C per minute until the temperature reaches 130°C.

  • Holding: Maintain the temperature at 130°C for 30-60 minutes, ensuring constant agitation for uniform dyeing.

  • Cooling: Cool the vessel down to 70-80°C at a rate of approximately 2°C per minute.

  • Drain: Drain the dye bath. The fabric is now ready for post-treatment.

Protocol 3: Reduction Clearing (After-treatment)

Causality: This is the most critical post-dyeing step. It removes any unfixed dye particles adhering to the fiber surface.[18] Failing to perform this step results in poor wash and crock (rubbing) fastness, as the surface dye will easily bleed or rub off.[19] The process uses a reducing agent (sodium hydrosulfite) under alkaline conditions to chemically destroy the surface dye.[20]

Recipe:

ComponentRecommended Value
Sodium Hydrosulfite 2.0 g/L
Sodium Hydroxide 2.0 g/L
Temperature 70 - 80°C
Time 15 - 20 minutes

Step-by-Step Procedure:

  • After draining the dye bath, give the fabric a brief rinse.

  • Prepare a fresh bath at 70-80°C containing the specified amounts of sodium hydroxide and sodium hydrosulfite.

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the reduction clearing bath.

  • Neutralization & Rinsing: Rinse the fabric with hot water, then neutralize with a weak solution of acetic acid (0.5-1.0 g/L) for 5 minutes to remove any residual alkali.

  • Finally, rinse thoroughly with cold water.

  • Dry the fabric, typically in an oven or on a stenter at around 120-150°C.

Quality Control and Evaluation

After dyeing and drying, the fabric must be evaluated for quality.

  • Visual Assessment: The fabric should be visually inspected for evenness of color, ensuring there are no spots, streaks, or variations in shade.

  • Colorfastness Testing: To quantify the performance of the dyeing, standardized tests for colorfastness are essential. The results are typically rated against a 1-5 Grey Scale (5 being the best).

    • Colorfastness to Washing: Evaluated according to ISO 105-C06 .[21] This test simulates domestic laundering to assess color change and staining on adjacent fabrics. Disperse dyes on polyester typically show excellent wash fastness after proper reduction clearing.[22]

    • Colorfastness to Rubbing (Crocking): Performed using a crockmeter according to ISO 105-X12 .[23] This test measures the amount of color transferred to a standard white cloth under dry and wet conditions.

    • Colorfastness to Light: Assessed according to ISO 105-B02 , using a Xenon arc lamp to simulate exposure to sunlight.[23] This determines the resistance of the dye to fading.

Alternative Dyeing Methods (Brief Overview)

While the HTHP method is preferred, two other methods are used in specific contexts.

  • Carrier Dyeing: This method allows for dyeing at atmospheric pressure (approx. 100°C) by using organic chemical "carriers" (e.g., o-phenylphenol, diphenyl).[24][25] The carrier swells the polyester fibers, facilitating dye penetration.[14][26] However, carriers can be environmentally problematic, may negatively impact light fastness, and require thorough removal after dyeing.[17]

  • Thermosol Dyeing: A continuous process primarily used for polyester/cotton blends.[27] The fabric is padded with a dye dispersion, dried, and then passed through a chamber with dry heat at high temperatures (190-220°C) for a short duration (60-90 seconds).[28][29] The high heat causes the dye to sublime and diffuse into the polyester fiber.[29]

References

  • Textilecoach. (2021, March 13). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). [Link]

  • Scribd. High Temp Dyeing Method On Polyester Fabric. [Link]

  • News. (2021, September 9). Common Methods For Dyeing Polyester With Disperse Dyes. [Link]

  • Enochdye. Disperse blue 35 TDS. [Link]

  • Scribd. Thermosol Dyeing Method of Polyster Fabric. [Link]

  • Slideshare. (2018, April 20). Dyeing of polyester with disperse reactive dyes. [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 20). Carrier dyeing of polyester with disperse dyes. [Link]

  • Supplier of Textile Yarn. (2025, June 18). Dye Polyester Yarn: A Complete Guide to Dying Polyester. [Link]

  • ResearchGate. Fastness properties of the polyester dyed fabrics with disperse dyes. [Link]

  • P2 InfoHouse. Chapter 8: Disperse Dyes and Their Application to Polyester. [Link]

  • George Weil. (2015, June 19). Disperse Dyes for Dyeing and Printing. [Link]

  • YouTube. (2021, March 16). POLYESTER FABRIC DYEING WITH DISPERSE DYES. [Link]

  • Colourinn. The Polyester Carrier Dyeing Process Using Disperse Dyes. [Link]

  • Slideshare. (2016, October 24). Dyeing of polyester. [Link]

  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes. [Link]

  • QIMA Blog. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. [Link]

  • Textile Learner. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. [Link]

  • Zhejiang Yongjin Biotechnology Co., Ltd. (2024, April 19). What Are The Auxiliaries Used in Polyester Dyeing?[Link]

  • NICCA - Textile chemicals. Reduction Clearing agent | Dyeing. [Link]

  • BLUELAKECHEM. (2025, January 19). Top 5 Dyeing Auxiliaries Every Textile Manufacturer Should Know. [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 23). The Thermosol process of polyester fyeing with disperse dyes. [Link]

  • Centexbel. Colour fastness according to ISO 105 series. [Link]

  • Google Patents. US6730132B1 - Reduction clearing of polyester textiles.
  • Skychem Group. (2026, January 16). High-Temperature Dyeing for Polyester-Cotton Blends. [Link]

  • Fineotex. Dyeing Auxiliaries: Types, Functions & Selection Guide for Optimal Textile Processing. [Link]

  • Austin Publishing Group. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. [Link]

  • Google Patents. CA1051615A - Process for thermosol dyeing of polyester fabrics.
  • How to dye and procedure of dyeing for textile. (2012, July 20). FASTNESS PROPERTIES OF DISPERSE DYES. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2022, July 4). The little secret of polyester high temperature dyeing. [Link]

  • Colourinn. Pretreatment Auxiliaries: How Does It Add Relevance to Textile Processing?[Link]

  • AATCC. The Thermosol Story. [Link]

  • Fineotex. What are reduction clearing agents and what are the functions of reduction clearing agents. [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes. [Link]

  • Textile colouration and finishes. Auxiliaries for dyeing. [Link]

  • AATCC. A Review of Disperse Dyes. [Link]

  • BSI Group. BS EN ISO 105 - Textiles. Tests for colour fastness. [Link]

Sources

Application Note: HPLC Method Development for Detection of Disperse Blue 35 in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Blue 35 (DB35) is an anthraquinone-based dye widely used in the textile industry for coloring polyester and nylon fibers. Due to its low water solubility and resistance to biodegradation, DB35 persists in industrial effluents, posing significant environmental risks. Furthermore, it is classified as a skin sensitizer and potential allergen, necessitating strict monitoring in wastewater discharge.

This guide provides a comprehensive protocol for the development of a robust HPLC method to detect and quantify DB35 in complex wastewater matrices. Unlike generic dye methods, this protocol addresses the specific hydrophobic challenges of DB35, utilizing Solid Phase Extraction (SPE) for enrichment and optimized Reverse-Phase Chromatography (RP-HPLC) for separation.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method development. DB35 is highly lipophilic, which dictates the extraction and chromatographic strategy.

PropertyValue / DescriptionAnalytical Implication
CAS Number 12222-75-2Verification standard.
Chemical Class AnthraquinoneStrong absorption in the visible region.[1]
LogP ~4.5 (Hydrophobic)Requires high organic solvent strength for elution; sticks to plastics.
Solubility Low in water; High in Acetone, MeOHAqueous samples require enrichment (SPE).

~615–625 nm (Visible)~254 nm (UV)Dual-channel detection recommended.
Strategic Workflow

The analysis follows a "Trap and Elute" logic:

  • Trap: Use a polymeric solid-phase extraction (SPE) cartridge to capture the hydrophobic dye from the aqueous matrix.

  • Elute: Release the dye using a strong organic solvent (Methanol/Acetone).

  • Separate: Use a C18 column with a high-organic gradient.

  • Detect: Monitor at 620 nm for selectivity and 254 nm for impurities.

Workflow Sample Wastewater Sample (Filtered 0.45 µm) SPE SPE Enrichment (Polymeric RP) Sample->SPE Loading Elution Elution (MeOH/Acetone) SPE->Elution Concentration HPLC HPLC Separation (C18 Column) Elution->HPLC Injection Detect Detection (DAD 620 nm / MS) HPLC->Detect Data Quantification & Reporting Detect->Data

Figure 1: Analytical workflow for the determination of Disperse Blue 35 in wastewater.

Sample Preparation Protocol: Solid Phase Extraction (SPE)[2]

Direct injection of wastewater is not recommended due to low analyte concentration and matrix interference. A Polymeric Reversed-Phase sorbent (e.g., Oasis HLB or Strata-X) is superior to standard Silica C18 because it prevents de-wetting and handles a wider pH range.

Materials Required
  • Cartridge: Polymeric RP Sorbent (200 mg / 6 mL).

  • Solvents: Methanol (HPLC Grade), Acetone, Deionized Water.

  • Internal Standard (Optional): Disperse Blue 3 or Deuterated Anthracene (10 µg/mL in MeOH).

Step-by-Step Protocol
  • Pre-treatment:

    • Filter 100 mL of wastewater through a 0.45 µm glass fiber filter to remove particulates.

    • Critical: Add 5% Methanol to the sample to prevent DB35 from adsorbing to the glass container walls.

  • Conditioning:

    • Pass 5 mL Methanol through the cartridge.

    • Pass 5 mL Deionized Water. Do not let the cartridge dry.

  • Loading:

    • Load the 100 mL sample at a flow rate of approx. 5 mL/min.

    • Tip: If the sample is very dirty, use a slower rate to prevent breakthrough.

  • Washing:

    • Wash with 5 mL of 10% Methanol in Water. This removes salts and polar interferences without eluting the hydrophobic DB35.

    • Dry the cartridge under vacuum for 10 minutes (crucial to remove residual water).

  • Elution:

    • Elute with 2 x 3 mL of Acetone:Methanol (1:1 v/v) . Acetone is excellent for solubilizing anthraquinone dyes.

  • Reconstitution:

    • Evaporate the eluate to dryness under nitrogen stream at 40°C.

    • Reconstitute in 1 mL of Mobile Phase A:B (50:50).

    • Filter through 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Method Development

Instrument Configuration
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Recommendation: Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Mobile Phase & Gradient
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for amine groups).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Table:

Time (min) % A (Water) % B (ACN) Flow Rate (mL/min) Description
0.0 50 50 1.0 Initial equilibration.
2.0 50 50 1.0 Isocratic hold to settle baseline.
12.0 5 95 1.0 Linear ramp to elute hydrophobic dye.
15.0 5 95 1.0 Wash step to clear column.
15.1 50 50 1.0 Return to initial conditions.

| 20.0 | 50 | 50 | 1.0 | Re-equilibration. |

Detector Settings
  • Primary Channel: 620 nm (Bandwidth 4 nm).

    • Why: This is near the absorption maximum for Disperse Blue 35, providing high selectivity against other organic pollutants that absorb in the UV range.

  • Secondary Channel: 254 nm.[2]

    • Why: Useful for monitoring general matrix background and confirming purity.

  • Spectrum Scan: 200–800 nm (If DAD is available) to confirm identity via spectral library matching.

Method Validation Parameters

To ensure the method is scientifically valid (E-E-A-T), the following parameters must be tested:

  • Linearity:

    • Prepare calibration standards in the range of 0.1 µg/mL to 50 µg/mL.

    • Acceptance Criteria:

      
      .
      
  • Limit of Detection (LOD):

    • Calculate based on Signal-to-Noise ratio (

      
      ).
      
    • Expected LOD: ~0.05 µg/mL (UV-Vis); ~1 ng/mL (MS).

  • Recovery (Accuracy):

    • Spike "clean" wastewater at three levels (Low, Medium, High).

    • Run through the full SPE protocol.[3]

    • Acceptance Criteria: 80% – 120% recovery.

  • Precision:

    • Inject the same standard 6 times.

    • Acceptance Criteria: RSD < 2.0% for retention time and peak area.

Troubleshooting & Senior Scientist Tips

  • Peak Tailing: DB35 contains amino groups that can interact with silanols on the column silica. If tailing occurs, increase the buffer concentration (e.g., use 10 mM Ammonium Acetate instead of just Formic Acid) or use an "End-capped" column.

  • Carryover: Due to its high LogP, DB35 sticks to everything.

    • Solution: Use a needle wash solution of 100% Acetone or Methanol. Run a blank injection (100% ACN) after high-concentration samples.

  • Isomer Separation: Commercial Disperse Blue 35 is often a mixture. You may see a "doublet" peak.

    • Action: Integrate both peaks as a sum for total dye quantification, or optimize the gradient (make it shallower, e.g., 0.5% change per minute) to resolve them if isomer-specific analysis is required.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Blue 35.[2][4][5][6][7] Retrieved from [Link]

  • DIN Standards. (2022). DIN 54231: Textiles - Detection of disperse dyestuffs. Deutsches Institut für Normung. Retrieved from [Link]

  • Waters Corporation. (2020).[2] Analysis of Disperse Dyes Using the ACQUITY Arc System. Application Note. Retrieved from [Link]

  • PubChem. (2023). Disperse Blue 35 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Process Protocol: Synthesis of C.I. Disperse Blue 35 via Selective N-Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DYE-DB35-01

Abstract

This application note details the optimized synthesis protocol for C.I. Disperse Blue 35 (CAS 12222-75-2) , a high-value anthraquinone dye used extensively for polyester substrates. Unlike generic synthesis descriptions, this guide focuses on the critical acid-catalyzed N-methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (4,5-diaminochrysazin). The protocol utilizes a methanol/sulfuric acid system under controlled pressure to achieve a specific distribution of mono- and di-methylated congeners, which is essential for the dye's characteristic navy blue shade and sublimation fastness.

Introduction & Chemical Logic

The Chromophore System

C.I. Disperse Blue 35 is technically a mixture composed primarily of N-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. The parent molecule, 1,8-diamino-4,5-dihydroxyanthraquinone, possesses two intramolecular hydrogen bond networks that stabilize the structure but limit solubility in hydrophobic polymers.

Why Methylation?

  • Bathochromic Shift: Methylating the amine groups (N-methylation) increases the electron-donating capability of the nitrogen, shifting the absorption maximum (

    
    ) to longer wavelengths (deeper blue).
    
  • Solubility & Fastness: The introduction of methyl groups disrupts the perfect planarity and crystal packing of the parent molecule, enhancing its dispersion properties and diffusion rate into polyester fibers (PET) while maintaining excellent light fastness.

Synthetic Strategy

The synthesis employs Methanol as both the solvent and the alkylating agent, catalyzed by Sulfuric Acid (H₂SO₄) . This method is preferred over methyl halides (e.g., MeI) or dimethyl sulfate (DMS) for industrial scalability due to lower toxicity and cost.

Reaction Mechanism:

  • Protonation: Methanol is protonated by H₂SO₄ to form the oxonium ion (

    
    ).
    
  • Nucleophilic Attack: The lone pair of the amino group on the anthraquinone core attacks the methyl group of the oxonium ion via an

    
    -like mechanism.
    
  • Selectivity Control: The reaction must be controlled to favor N-methylation over O-methylation (which would destroy the blue chromophore, yielding yellow/orange byproducts). High temperature and specific acid concentration favor the kinetic N-alkylation product.

Materials & Equipment

Reagents
ReagentGradeRolePurity Requirement
1,8-Diamino-4,5-dihydroxyanthraquinone TechnicalPrecursor>95% (HPLC)
Methanol (MeOH) AnhydrousReactant/Solvent>99.8% (<0.05% water)
Sulfuric Acid (H₂SO₄) ConcentratedCatalyst98%
Sodium Hydroxide (NaOH) TechnicalNeutralization50% w/w solution
Dispersing Agent IndustrialFormulationLignosulfonate or Naphthalene sulfonate
Equipment
  • Reaction Vessel: 316L Stainless Steel High-Pressure Reactor (Autoclave) rated for 20 bar / 200°C.

  • Agitation: Anchor or Pitch-blade impeller (high torque required for slurry).

  • Filtration: Pressure Nutsche Filter or Centrifuge.

  • Analysis: HPLC (C18 column), UV-Vis Spectrophotometer.

Experimental Protocol

Step-by-Step Synthesis Workflow
Phase 1: Charging and Dissolution
  • Safety Check: Ensure autoclave is clean, dry, and pressure-tested.

  • Solvent Charge: Load Methanol (10 parts by weight) relative to the precursor.

  • Precursor Addition: Add 1,8-Diamino-4,5-dihydroxyanthraquinone (1 part by weight) under moderate stirring (200 RPM).

    • Note: The starting material is sparingly soluble; a slurry will form.

  • Catalyst Addition: Slowly add Concentrated H₂SO₄ (0.5 to 1.0 parts by weight) .

    • Critical: Exothermic addition. Maintain temperature < 40°C using a cooling jacket.

Phase 2: Methylation Reaction (Autoclave)
  • Sealing: Seal the reactor and purge with Nitrogen (

    
    ) to remove oxygen (prevents oxidative degradation).
    
  • Heating Profile:

    • Ramp temperature to 130°C - 140°C over 60 minutes.

    • Pressure will rise to approx. 8-12 bar (vapor pressure of MeOH).

  • Reaction Maintenance: Hold at 135°C for 8 to 12 hours .

    • Process Control: Sample hourly after 6 hours. Monitor the disappearance of the starting material (Peak A) and the formation of Mono-methyl (Peak B) and Di-methyl (Peak C) derivatives via HPLC.

    • Endpoint: Stop when Starting Material < 2.0%.

Phase 3: Quenching and Work-up
  • Cooling: Cool reactor to 25°C . Vent residual pressure.

  • Precipitation: Transfer the reaction mass into a larger vessel containing Ice/Water (20 parts) .

  • Neutralization: Slowly add 50% NaOH solution to adjust pH to 6.5 - 7.5 .

    • Caution: Exothermic neutralization. Keep T < 30°C to prevent hydrolysis of amide side-products (if any).

  • Filtration: Filter the dark blue precipitate.

  • Washing: Wash the cake with warm water (50°C) until the filtrate is colorless and conductivity is < 200 µS/cm (removal of sulfate salts).

Phase 4: Finishing
  • Drying: Dry the filter cake in a vacuum oven at 80°C until moisture content < 1%.

  • Standardization (Optional): Mix with dispersing agent (e.g., lignin sulfonate) and mill to achieve standard strength (e.g., 200%).

Process Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1,8-Diamino-4,5-dihydroxyanthraquinone Charge Charge Reactor: + Methanol (Solvent/Rgt) + H2SO4 (Catalyst) Start->Charge Heat Pressurized Heating (135°C, 8-12 hrs, 10 bar) Charge->Heat Check In-Process Control (HPLC) Target: SM < 2% Heat->Check Check->Heat Incomplete Quench Quench into Ice Water Neutralize with NaOH to pH 7 Check->Quench Complete Filter Filtration & Washing (Remove Sulfates) Quench->Filter Dry Drying & Milling (Final Product: Disperse Blue 35) Filter->Dry

Figure 1: Operational workflow for the high-pressure synthesis of Disperse Blue 35.

Reaction Pathway Logic

ReactionMechanism SM 1,8-Diamino-4,5-dihydroxy (Starting Material) Mono N-Monomethyl Derivative (Major Component) SM->Mono + MeOH/H+ MeOx CH3OH + H+ -> CH3OH2+ (Active Methylating Agent) MeOx->Mono Di N,N'-Dimethyl Derivative (Minor Component) Mono->Di + MeOH/H+ (Slower Rate)

Figure 2: Sequential methylation pathway. The ratio of Mono- to Di-methyl determines the final shade.

Process Control & Validation (Self-Validating System)

To ensure the protocol is self-validating, specific "Stop/Go" criteria must be met at key stages.

Control PointParameterSpecificationValidation Method
Reaction Start Water Content< 0.1% in MethanolKarl Fischer Titration
Reaction Plateau Conversion> 98% Starting Material ConsumedHPLC (Area %)
Quenching pH6.5 - 7.5Calibrated pH Meter
Final Product

635 - 645 nm (in Acetone)UV-Vis Spectroscopy
Final Product PurityMixture Profile Consistent with StdHPTLC / HPLC
HPLC Method for Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 50% B to 100% B over 20 mins.

  • Detection: 640 nm.

Safety & Environmental Considerations

  • Methanol Toxicity: Methanol is highly toxic and flammable. All charging must occur in a closed system with proper grounding to prevent static discharge.

  • Pressure Hazards: The reaction operates at ~10 bar. The autoclave must be equipped with a rupture disc and pressure relief valve vented to a safe scrubber.

  • Acid Waste: The filtrate contains sulfuric acid and sodium sulfate. It must be neutralized and treated for COD (Chemical Oxygen Demand) before disposal.

References

  • World Dye Variety. (2012). Disperse Blue 35 Properties and Manufacturing. Retrieved October 24, 2023, from [Link]

  • PubChem. (n.d.). Disperse Blue 35 Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2014). CN103613953A - Disperse blue dye composition and preparation method.
  • ResearchGate. (2000). Methylated derivatives of 1,5-diamino-4,8-dihydroxyanthraquinone and 1,8-diamino-4,5-dihydroxyanthraquinone. Retrieved October 24, 2023, from [Link]

Application Notes and Protocols for Supercritical CO2 Dyeing with C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Textile Coloration

The textile industry is undergoing a profound transformation, driven by the dual imperatives of sustainability and process efficiency. Conventional aqueous dyeing methods, while historically effective, are water and energy-intensive, and generate significant wastewater effluent. Supercritical fluid dyeing (SFD) with carbon dioxide (scCO2) represents a revolutionary alternative, offering a water-free, effluent-free, and highly efficient method for coloring synthetic fibers like polyester.[1] This technology leverages the unique properties of carbon dioxide above its critical point (31.1 °C and 73.8 bar), where it exhibits the density of a liquid and the diffusivity of a gas.[2] This state allows it to act as an excellent solvent for non-polar compounds, such as disperse dyes, and to penetrate deeply into the polymer matrix of fibers.[3]

This document provides a comprehensive guide to the principles and procedures for dyeing polyester substrates with C.I. Disperse Blue 35 using supercritical CO2. The protocols outlined herein are designed for researchers, scientists, and textile development professionals seeking to implement and optimize this sustainable dyeing technology.

The Science Behind Supercritical CO2 Dyeing: A Mechanistic Overview

The efficacy of supercritical CO2 dyeing hinges on a series of interconnected physical and chemical processes. Understanding these mechanisms is paramount for rational process design and troubleshooting.

  • Dissolution of C.I. Disperse Blue 35: In its supercritical state, CO2 acts as a non-polar solvent, readily dissolving hydrophobic disperse dyes like C.I. Disperse Blue 35.[4] The solubility of the dye is a critical parameter, directly influencing the dyeing rate and final color depth. This solubility is a function of the fluid's density, which can be precisely controlled by manipulating pressure and temperature.[2]

  • Fiber Swelling and Dye Transport: Supercritical CO2 induces swelling in polyester fibers, increasing the mobility of the polymer chains.[3] This plasticization effect creates free volume within the fiber structure, facilitating the diffusion of the dissolved dye molecules from the supercritical fluid into the polymer matrix.[5]

Experimental Apparatus and Materials

A laboratory-scale supercritical fluid dyeing apparatus is required to perform the protocols described below. The key components of such a system are illustrated in the workflow diagram.

Equipment:

  • High-pressure dyeing vessel (autoclave) with a capacity of at least 100 mL, rated for pressures up to 350 bar and temperatures up to 200 °C.

  • CO2 pump (e.g., syringe pump or diaphragm pump) capable of delivering liquid CO2 at the required pressures.

  • Heating system for the dyeing vessel (e.g., heating mantle or oven).

  • Temperature and pressure controllers and sensors.

  • Back-pressure regulator for precise pressure control.

  • Dye reservoir and injection system.

  • Substrate holder (e.g., a perforated stainless steel spindle).

Materials:

  • C.I. Disperse Blue 35 (CAS No. 12222-75-2), pure, without dispersing agents.

  • Polyester fabric (scoured and pre-heated to remove any residual oils or finishes).

  • High-purity liquid carbon dioxide (99.5% or higher).

  • Acetone for post-dyeing cleaning (if necessary).

Experimental Workflow for Supercritical CO2 Dyeing

The following diagram illustrates the key stages of the supercritical CO2 dyeing process.

Supercritical_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Processing Load_Dye Load C.I. Disperse Blue 35 into the vessel Load_Fabric Mount polyester fabric on the holder Load_Dye->Load_Fabric Seal_Vessel Seal the dyeing vessel Load_Fabric->Seal_Vessel Pressurize Pressurize with liquid CO2 Seal_Vessel->Pressurize Start Process Heat Heat to target temperature and pressure (e.g., 120°C, 250 bar) Pressurize->Heat Dwell Hold for dyeing time (e.g., 60 minutes) Heat->Dwell Depressurize Slowly depressurize the vessel Dwell->Depressurize End of Cycle Remove_Fabric Remove the dyed fabric Depressurize->Remove_Fabric Rinse Rinse with acetone (optional, for residual dye removal) Remove_Fabric->Rinse

Caption: Workflow for supercritical CO2 dyeing.

Detailed Experimental Protocol

This protocol provides a starting point for the supercritical CO2 dyeing of polyester with C.I. Disperse Blue 35. Optimization of the parameters may be necessary depending on the specific equipment, substrate, and desired shade depth.

1. Preparation:

1.1. Weigh the dry polyester fabric sample. 1.2. Weigh the required amount of C.I. Disperse Blue 35. A typical starting concentration is 1% on the weight of the fabric (owf). 1.3. Place the dye powder at the bottom of the high-pressure dyeing vessel. 1.4. Wrap the polyester fabric around the substrate holder and place it inside the vessel, ensuring it does not come into direct contact with the dye powder. 1.5. Securely seal the dyeing vessel.

2. Dyeing Cycle:

2.1. Purge the vessel with gaseous CO2 to remove any air. 2.2. Begin heating the vessel to the target dyeing temperature (e.g., 120°C). 2.3. Simultaneously, start pumping liquid CO2 into the vessel until the target pressure is reached (e.g., 250 bar). The interplay of temperature and pressure is crucial for achieving the supercritical state and desired fluid density.[5][6] 2.4. Once the target temperature and pressure are stable, start the dyeing timer and hold for the desired duration (e.g., 60 minutes). 2.5. During the dyeing cycle, ensure constant circulation of the supercritical fluid to promote even dye distribution.

3. Post-Processing:

3.1. After the dyeing time has elapsed, stop the heating and slowly depressurize the vessel over a period of 15-20 minutes. A controlled release of pressure is important to prevent fiber damage. 3.2. Once the vessel has returned to atmospheric pressure, open it and carefully remove the dyed fabric. The fabric should be dry to the touch. 3.3. Any undissolved dye powder can be collected from the bottom of the vessel for potential reuse. 3.4. For laboratory-scale experiments, a light rinse with acetone can be performed to remove any loosely adhering surface dye, although this is generally not required in an optimized process.[7]

Optimization of Dyeing Parameters

The quality and efficiency of the supercritical CO2 dyeing process are highly dependent on the interplay of several key parameters.

ParameterTypical RangeRationale and Impact on Dyeing
Temperature 80 - 140 °CHigher temperatures increase the kinetic energy of the dye molecules and enhance the swelling of the polyester fibers, leading to faster dye diffusion and higher color yield.[8] However, excessively high temperatures can negatively impact dye solubility.
Pressure 150 - 300 barPressure is the primary means of controlling the density of the supercritical CO2. Higher pressures increase the fluid density, which in turn increases the solubility of the disperse dye, leading to a higher concentration of dye in the fluid phase and a greater driving force for diffusion into the fiber.[5]
Dyeing Time 30 - 120 minutesThe required dyeing time is dependent on the desired shade depth, as well as the temperature and pressure. Higher temperatures and pressures generally allow for shorter dyeing times.[8]
Dye Concentration 0.5 - 3.0 % owfThe concentration of the dye will directly influence the final color depth of the fabric.

Quality Control and Performance Evaluation

To ensure the quality and consistency of the dyed product, a series of standardized tests should be performed to evaluate the colorfastness properties of the dyed fabric.

1. Colorfastness to Washing:

  • Standard: ISO 105-C06:2010 or AATCC Test Method 61-2013.[9][10]

  • Principle: The test evaluates the resistance of the color to domestic or commercial laundering procedures. A specimen of the dyed fabric is laundered in contact with a multifiber fabric under specified conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using grey scales.

2. Colorfastness to Light:

  • Standard: ISO 105-B02:2014 or AATCC Test Method 16.3-2014.[11][12]

  • Principle: This test determines the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight (Xenon arc lamp). The change in color of the exposed specimen is compared against a set of blue wool standards.

3. Colorfastness to Rubbing (Crocking):

  • Standard: ISO 105-X12:2016 or AATCC Test Method 8-2013.[13][14]

  • Principle: This test assesses the amount of color transferred from the surface of the dyed fabric to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the specimen under controlled conditions, and the degree of staining on the white cloths is evaluated.

Logical Relationships in Supercritical CO2 Dyeing

The following diagram illustrates the causal relationships between the primary process parameters and the key outcomes in supercritical CO2 dyeing.

scCO2_Dyeing_Logic cluster_params Process Parameters cluster_mechanisms Underlying Mechanisms cluster_outcomes Dyeing Outcomes Temp Temperature Density scCO2 Density Temp->Density Swelling Fiber Swelling Temp->Swelling Diffusion Dye Diffusion Rate Temp->Diffusion Pressure Pressure Pressure->Density Time Dyeing Time Color_Yield Color Yield Time->Color_Yield Solubility Dye Solubility Density->Solubility Solubility->Diffusion Swelling->Diffusion Diffusion->Color_Yield Levelness Dyeing Levelness Diffusion->Levelness Fastness Colorfastness Properties Color_Yield->Fastness

Caption: Key parameter relationships in scCO2 dyeing.

Conclusion: A Sustainable Future for Textile Dyeing

Supercritical CO2 dyeing with disperse dyes like C.I. Disperse Blue 35 offers a compelling and environmentally responsible alternative to traditional aqueous dyeing methods.[2] By eliminating water consumption and wastewater discharge, reducing energy usage, and allowing for the recycling of unused dye and CO2, this technology aligns with the principles of a circular economy. While the initial capital investment for high-pressure equipment can be a consideration, the long-term economic and environmental benefits are substantial. Through a thorough understanding of the underlying scientific principles and careful optimization of process parameters, researchers and industry professionals can successfully implement this innovative technology to produce high-quality, sustainably dyed textiles.

References

  • Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. (2022). MDPI. Retrieved from [Link]

  • Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process. International Journal of Innovative Research in Computer and Communication Engineering. Retrieved from [Link]

  • Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach. Fibre2Fashion. Retrieved from [Link]

  • Investigation into the aqueous and supercritical carbon dioxide dyeing of polyester and cellulose acetate. White Rose Research Online. Retrieved from [Link]

  • A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. (2020). MDPI. Retrieved from [Link]

  • (a) Effect of dyeing temperature; (b) Effect of dyeing pressure. ResearchGate. Retrieved from [Link]

  • Modeling of Solubility of Disperse Blue Dyes in Supercritical carbon Dioxide Using Equation of States (EOSs). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

  • The Effect of Pressure and Temperature on Supercritical CO2 Dyeing of PET-Dyeing with Mixtures of Dyes. ResearchGate. Retrieved from [Link]

  • Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. ResearchGate. Retrieved from [Link]

  • Colorfastness Test Methods for Textiles: Complete Guide. QIMA. Retrieved from [Link]

  • AATCC Standard Test Methods and Procedures. AATCC. Retrieved from [Link]

  • AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA. Retrieved from [Link]

  • Test Method for Colorfastness to Laundering: Accelerated. AATCC. Retrieved from [Link]

  • Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye. Diva-portal.org. Retrieved from [Link]

  • AATCC 61 Color fastness to Laundering. Textile Tester. Retrieved from [Link]

  • (PDF) Dye solubility in supercritical carbon dioxide fluid. ResearchGate. Retrieved from [Link]

  • Colour fastness according to ISO 105 series. Centexbel. Retrieved from [Link]

  • Exploring AATCC standards for fabric colorfastness. Textile Trade Buddy. Retrieved from [Link]

  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Textile Tester. Retrieved from [Link]

  • Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame. ResearchGate. Retrieved from [Link]

  • BS EN ISO 105 - Textiles. Tests for colour fastness. British Standards Institution. Retrieved from [Link]

  • ISO 105-X12 Textiles - Color Fastness Tests - Part X12: Color Fastness to Rubbing. Eurolab. Retrieved from [Link]

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Application Note: Spectrophotometric Determination of Disperse Blue 35 Concentration in Dye Baths

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Concentration Monitoring in Textile Dyeing

Disperse Blue 35 is an anthraquinone-based dye widely used for coloring synthetic fibers like polyester, nylon, and acrylics due to its desirable fastness properties.[1] The concentration of this dye in industrial dye baths is a critical parameter that directly influences the final shade, color consistency, and overall quality of the textile product. Inconsistent dye concentration can lead to batch-to-batch variability, off-shade products, and increased production costs. Therefore, a reliable and efficient method for quantifying Disperse Blue 35 in dye baths is essential for process control and quality assurance in the textile industry.[2]

This application note provides a detailed protocol for the spectrophotometric determination of Disperse Blue 35 concentration. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][4] UV-Visible spectrophotometry offers a rapid, cost-effective, and accurate means of analysis, making it well-suited for the routine monitoring of dye bath compositions.

Principle of the Method

The fundamental principle underlying this application is the Beer-Lambert Law, which is mathematically expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity, a constant that is characteristic of the compound at a particular wavelength (in L mol⁻¹ cm⁻¹)

  • b is the path length of the light through the solution (typically the width of the cuvette, usually 1 cm)

  • c is the concentration of the absorbing species (in mol L⁻¹)

By measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax), where the dye absorbs light most strongly, the concentration of the dye can be accurately determined.[5] This is achieved by creating a calibration curve from a series of standard solutions of known concentrations and plotting their absorbance values against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve.[6]

Materials and Instrumentation

Reagents and Materials
  • Disperse Blue 35 (analytical standard)

  • Acetone (spectroscopic grade)

  • Deionized water

  • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

  • Pipettes (Class A)

  • Cuvettes (quartz or glass, 1 cm path length)

  • Syringe filters (0.45 µm, solvent-compatible)

Instrumentation
  • UV-Visible Spectrophotometer (double beam recommended for stability)

Experimental Protocol

The overall workflow for the spectrophotometric determination of Disperse Blue 35 is depicted below.

experimental_workflow cluster_prep Preparation of Standards cluster_sample Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions Volumetric Pipetting lambda_max Determine λmax dilutions->lambda_max sampling Collect Dye Bath Sample dilute_sample Dilute Sample sampling->dilute_sample Known Dilution Factor filter_sample Filter Sample dilute_sample->filter_sample Remove Particulates measure_unknown Measure Unknown Absorbance filter_sample->measure_unknown cal_curve Generate Calibration Curve lambda_max->cal_curve Set Wavelength cal_curve->measure_unknown Use Linear Regression calc_conc Calculate Concentration measure_unknown->calc_conc report Report Final Result calc_conc->report Account for Dilution

Caption: Experimental workflow for Disperse Blue 35 determination.

Preparation of Standard Solutions

Rationale: A precise set of standards is the foundation of a reliable calibration curve. Using Class A volumetric glassware minimizes errors in concentration.

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of Disperse Blue 35 analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of acetone and then dilute to the mark with acetone. Mix thoroughly.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution into 10 mL volumetric flasks. A suggested concentration range is 1, 2, 5, 10, and 15 mg/L.

StandardConcentration (mg/L)Volume of Stock (mL)Final Volume (mL)
11.00.110
22.00.210
35.00.510
410.01.010
515.01.510
Determination of Wavelength of Maximum Absorbance (λmax)

Rationale: Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. The λmax can vary slightly with the solvent, so it must be determined experimentally.[5]

  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Use acetone as the blank to zero the instrument.

  • Scan the absorbance of a mid-range standard solution (e.g., 5 mg/L) across the visible spectrum (typically 400-800 nm).

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for Disperse Blue 35 in acetone. Blue dyes typically have a λmax in the range of 500-620 nm.[7]

Construction of the Calibration Curve
  • Set the spectrophotometer to the determined λmax.

  • Re-blank the instrument with acetone.

  • Measure the absorbance of each of the prepared working standards, starting from the lowest concentration.

  • Rinse the cuvette with the next standard before measuring.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be recorded. An R² value > 0.995 is generally considered acceptable for a linear calibration curve.

Analysis of Dye Bath Samples

Rationale: Dye baths are complex matrices containing dispersing agents, salts, and other auxiliaries that can cause light scattering or interfere with the measurement.[4][8] Dilution and filtration are crucial steps to minimize these matrix effects.

  • Collect a representative sample from the dye bath.

  • Accurately dilute the sample with acetone to bring the expected dye concentration within the range of the calibration curve. A preliminary dilution of 1:100 or 1:200 may be necessary. The exact dilution factor must be recorded.

  • If the diluted sample is cloudy or contains suspended particles, filter it through a 0.45 µm syringe filter to obtain a clear solution.

  • Measure the absorbance of the prepared sample at the determined λmax.

  • If the absorbance is outside the linear range of the calibration curve, adjust the dilution accordingly and re-measure.

Data Analysis and Calculation

The concentration of Disperse Blue 35 in the diluted sample can be calculated using the linear regression equation from the calibration curve:

Concentration (mg/L) = (Absorbance of Unknown - y-intercept) / slope

To determine the concentration in the original, undiluted dye bath sample, apply the dilution factor:

Original Concentration (g/L) = Calculated Concentration (mg/L) × Dilution Factor / 1000

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method should be validated. Key validation parameters as per ICH guidelines include:[9][10]

  • Linearity: Assessed by the R² of the calibration curve over the specified concentration range.

  • Accuracy: Determined by spiking a blank dye bath matrix with a known concentration of Disperse Blue 35 and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): The variation in results from multiple measurements of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The variation in results when the analysis is performed by different analysts on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

ParameterAcceptance Criteria
Linearity (R²)≥ 0.995
Accuracy (% Recovery)98 - 102%
Precision (% RSD)≤ 2%

Potential Interferences and Troubleshooting

  • Turbidity: The presence of suspended particles, such as undispersed dye or other auxiliaries, can scatter light and lead to erroneously high absorbance readings. Solution: Filtration of the diluted sample is essential.[11]

  • Interference from Other Dyes: If the dye bath contains a mixture of dyes, their absorption spectra may overlap. Solution: If the λmax of the interfering dye is sufficiently different, the measurement can still be performed. For complex mixtures, more advanced techniques like derivative spectrophotometry or chromatographic methods (e.g., HPLC) may be necessary.[12]

  • High Dye Concentration: Highly concentrated samples can lead to deviations from the Beer-Lambert Law. Solution: Ensure that samples are diluted to fall within the linear range of the calibration curve.

Conclusion

This application note details a robust and reliable spectrophotometric method for the quantification of Disperse Blue 35 in textile dye baths. By adhering to the principles of proper standard preparation, accurate determination of λmax, and careful sample handling, this protocol can be effectively implemented for routine quality control, ensuring consistent and high-quality textile dyeing processes. The validation of this method ensures the integrity of the generated data, making it a trustworthy tool for researchers and professionals in the field.

References

  • Shinde, S. S., et al. (2019). Non-Linear Optical Properties of Disperse Blue 354 and Disperse Blue183 by DFT and Z-Scan Technique. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. Retrieved from [Link]

  • HINOTEK. (n.d.). Beer-Lambert Law Spectrophotometer. Retrieved from [Link]

  • Fibre2Fashion. (n.d.). Optimisation of the Disperse Dyeing Process using Dyebath Analysis. Retrieved from [Link]

  • Dormer Laboratories Inc. (2009). Disperse Blue 35. Retrieved from [Link]

  • ResearchGate. (2018). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Retrieved from [Link]

  • Kaur, A., & Gupta, U. (2012). The Review on Spectrophotometric Determination of Synthetic Food Dyes and Lakes. GU J Sci, 25(3), 579-588. Retrieved from [Link]

  • Asian Online Journals. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. Retrieved from [Link]

  • Kumsa, G., Gebino, G., & Ketema, G. (2021). ONE-BATH ONE-STEP DYEING OF POLYESTER/COTTON (PC) BLENDS FABRIC. Preprints.org. Retrieved from [Link]

  • Abbas, B., & alshikh khalil, M. (2011). Absorption Characteristics of Disperse Blue 1/Dioxane Solutions. Optica Applicata, XLI(1), 207-216. Retrieved from [Link]

  • Kumsa, G., Gebino, G., & Ketema, G. (2022). One-bath one-dye class dyeing of polyester/cotton blend fabric with disperse dye after esterification of cotton fabric. ResearchGate. Retrieved from [Link]

  • Locus Ingredients. (2024). Dispersing Agents: The Role of Sophorolipid Biosurfactants in Greening Particle Dispersion. Retrieved from [Link]

  • Collin College. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Sah, M. K., et al. (2023). Spectrophotometric investigation on interactions of Dye with Surfactant in aqueous as well as alcoholic media. Results in Chemistry, 6, 101128. Retrieved from [Link]

  • College of Pharmacy, Babylon University. (2015). Advanced Pharmaceutical Analysis Lecture No. 2. Retrieved from [Link]

  • Pharmacophore. (2019). Development and Validation of UV-Visible Spectrophotometric Method for The Estimation of Curcumin in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Scribd. (n.d.). Disperse Dye (Textile). Retrieved from [Link]

  • Locus Ingredients. (2024). Understanding the Role of Dispersing Agents in Dyeing Processes. Retrieved from [Link]

  • CSB SJU Chemistry. (2020, August 28). Spectrophotometric Analysis of a Complex Dye Mixtures [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Blue 35. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN105088819A - Disperse reactive dye one-bath dyeing method.

Sources

Electrocoagulation techniques for removal of Disperse Blue 35 from effluents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Electrocoagulation-Mediated Removal of Disperse Blue 35 from Textile Effluents

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, environmental scientists, and process development professionals on the application of electrocoagulation (EC) for the remediation of textile wastewater contaminated with Disperse Blue 35. This guide moves beyond a simple recitation of steps to explain the underlying electrochemical principles and the rationale behind process parameter selection, ensuring a robust and reproducible experimental design.

Introduction: The Challenge of Disperse Dyes in Wastewater

Textile manufacturing processes are a significant source of water pollution, discharging large volumes of effluents laden with synthetic dyes.[1][2] Disperse dyes, such as Disperse Blue 35, are characterized by their low water solubility and are primarily used for dyeing synthetic fibers like polyester and nylon.[3][4] Their stable and complex aromatic structure makes them resistant to conventional biological treatment methods, leading to their persistence in the environment.[5] Electrocoagulation (EC) has emerged as a highly effective and environmentally compatible technology for treating such effluents.[6][7] Unlike traditional coagulation which requires the addition of chemical salts, EC generates coagulating agents in situ through the electrolytic oxidation of sacrificial anodes, significantly reducing secondary pollution and sludge production.[7][8][9]

The Principle of Electrocoagulation

Electrocoagulation is a multifaceted process that combines several chemical and physical phenomena to remove contaminants. The core of the technique involves applying a direct electric current between sacrificial electrodes (typically made of aluminum or iron) submerged in the effluent.[7][10]

The process unfolds in three primary stages:

  • Formation of Coagulants: At the anode, the sacrificial metal oxidizes, releasing metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) into the solution.[8] Simultaneously, water is reduced at the cathode, producing hydrogen gas and hydroxide ions (OH⁻).

  • Destabilization of Contaminants: The released metal ions hydrolyze to form a series of monomeric and polymeric metal hydroxide species (e.g., Al(OH)₃, Fe(OH)₃).[8][11] These hydroxides have a high affinity for dye molecules and other suspended particles, destabilizing them through charge neutralization and adsorption. The insoluble nature of disperse dyes makes them particularly susceptible to removal via adsorption onto these flocs.[3]

  • Flocculation and Separation: The newly formed metal hydroxide-dye agglomerates, or "flocs," are then removed from the solution. The hydrogen bubbles produced at the cathode can adhere to these flocs, lifting them to the surface in a process known as electroflotation.[7] Denser flocs will settle out via sedimentation.

Governing Electrochemical Reactions (using Aluminum Anode):
  • Anode:

    
    
    
  • Cathode:

    
    
    
  • In Solution:

    
    
    

The diagram below illustrates the fundamental mechanism of dye removal by electrocoagulation.

EC_Mechanism Mechanism of Electrocoagulation for Dye Removal cluster_reactor EC Reactor cluster_solution Wastewater with Disperse Blue 35 cluster_output Outputs Anode Anode (+) (e.g., Al) Coagulant Al(OH)₃ Flocs Anode->Coagulant Al → Al³⁺ + OH⁻ → Al(OH)₃ Cathode Cathode (-) (e.g., Steel) H2 H₂ Bubbles Cathode->H2 2H₂O → H₂ + 2OH⁻ Dye Disperse Blue 35 (Colloidal Particles) Dye->Coagulant Adsorption & Entrapment Treated Treated Effluent (Clear Water) Sludge Sludge / Flotate (Dye + Al(OH)₃) Coagulant->Sludge Aggregation & Separation H2->Coagulant Adhesion (Flotation)

Caption: Core mechanism of dye removal via electrocoagulation.

Key Operational Parameters and Their Scientific Rationale

The efficiency of the EC process is governed by several interdependent parameters.[1][10] Optimization is crucial for achieving maximum removal efficiency at a minimal operational cost.

ParameterTypical RangeRationale & Scientific Impact
Initial pH 4.0 - 9.0The pH dictates the speciation of the metal hydroxides formed. For aluminum anodes, near-neutral or slightly acidic pH values are often optimal for the formation of amorphous Al(OH)₃, which has excellent adsorption properties. For iron anodes, a wider pH range, including alkaline conditions, can be effective.[8][12] Extreme pH values can lead to the formation of soluble metal complexes, reducing removal efficiency.
Current Density (A/m² or mA/cm²) 5 - 30 mA/cm²This parameter controls the rate of coagulant production and bubble generation.[13] Increasing current density generally enhances and accelerates dye removal.[14] However, excessively high densities lead to increased energy consumption and can cause undesirable side reactions, making it economically unviable.[13][14]
Electrode Material Al, FeAluminum and iron are the most common sacrificial anode materials due to their low cost, availability, and effectiveness.[8] The choice of material influences the characteristics of the resulting flocs and the optimal pH range for treatment.[12]
Electrolysis Time (min) 5 - 60 minRemoval efficiency increases with treatment time as more coagulant is generated.[13] The optimal time is reached when the dye concentration plateaus, indicating that further treatment yields diminishing returns.
Supporting Electrolyte (e.g., NaCl) 1 - 5 g/LAdded to low-conductivity wastewater to increase current flow at a lower applied voltage, thereby reducing energy consumption.[14] The chloride ions can also help prevent the formation of a passive oxide layer on the anode.
Inter-electrode Distance (cm) 1 - 3 cmA smaller distance reduces the electrical resistance of the solution (Ohmic drop), lowering energy consumption. However, a very small gap can impede mass transfer and mixing within the reactor. A balance must be struck.

Experimental Protocols

This section details the step-by-step methodologies for conducting a laboratory-scale batch experiment to determine the optimal conditions for removing Disperse Blue 35.

Materials and Equipment
  • Chemicals: C.I. Disperse Blue 35, Sodium Chloride (NaCl), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethanol or Acetone.

  • Equipment:

    • DC Power Supply (0-30V, 0-5A)

    • Electrochemical Reactor (Beaker, 1 L)

    • Sacrificial Anode (Aluminum or Iron plate)

    • Cathode (Stainless Steel or the same material as the anode)

    • Magnetic Stirrer and Stir Bar

    • pH Meter

    • UV-Visible Spectrophotometer

    • Analytical Balance

    • Filtration apparatus (e.g., Buchner funnel, vacuum flask)

Workflow Overview

The following diagram outlines the complete experimental workflow from sample preparation to final analysis.

EC_Workflow Experimental Workflow for Disperse Blue 35 Removal cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A1 Prepare Synthetic Effluent (Disperse Blue 35 in Water) B1 Set up EC Reactor (Effluent, Electrodes, Stirrer) A1->B1 A2 Prepare Electrodes (Clean & Weigh) A2->B1 A3 Calibrate Spectrophotometer (Create Calibration Curve) C3 Measure Absorbance of Supernatant (UV-Vis) A3->C3 B2 Adjust Initial Parameters (pH, Add Electrolyte) B1->B2 B3 Apply DC Current (Start Electrocoagulation) B2->B3 B4 Collect Samples (At Timed Intervals) B3->B4 C1 Filter Samples (Separate Sludge & Supernatant) B4->C1 C2 Measure Final pH C1->C2 C1->C3 C5 Analyze Sludge (Optional: SEM, EDS) C1->C5 C4 Calculate Removal Efficiency C3->C4

Caption: Step-by-step experimental workflow.

Protocol 1: Preparation of Synthetic Effluent and Calibration

Causality: A synthetic effluent with a known dye concentration is essential for accurately quantifying removal efficiency. A spectrophotometric calibration curve is required to correlate absorbance to concentration, based on the Beer-Lambert Law.[5]

  • Stock Solution: Prepare a 1000 mg/L stock solution of Disperse Blue 35 by dissolving a precise amount of dye powder in a suitable solvent (e.g., ethanol or acetone) before diluting with deionized water. Disperse dyes have low water solubility, so a small amount of organic solvent aids in dissolution.

  • Working Solution: Prepare a 500 mL working solution with the desired initial concentration (e.g., 50 mg/L) by diluting the stock solution with deionized water. This will serve as the synthetic effluent.

  • Calibration Standards: Create a series of standard solutions (e.g., 0, 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution.

  • Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Disperse Blue 35.[5] Use deionized water as the blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear regression will be used to determine the concentration of unknown samples.

Protocol 2: Batch Electrocoagulation Procedure

Causality: This protocol systematically tests the key operational parameters to identify the conditions that yield the highest removal efficiency. Stirring is maintained to ensure homogeneity and facilitate contact between the dye molecules and the generated coagulants.

  • Reactor Setup: Place 500 mL of the synthetic effluent into the 1 L beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Electrode Preparation: Clean the aluminum/iron electrodes with a dilute HCl solution to remove any oxide layers, rinse with deionized water, dry, and weigh them.

  • Parameter Adjustment:

    • Immerse the electrodes in the solution, connecting them to the DC power supply (ensure correct polarity). Set the desired inter-electrode distance.

    • Add a measured amount of NaCl (e.g., 2.0 g/L) to increase conductivity.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 7) using dilute HCl or NaOH.

  • Initiate Treatment: Turn on the magnetic stirrer to a constant speed (e.g., 200 rpm). Start the DC power supply and adjust the current to achieve the desired current density. Start a timer.

  • Sampling: At predetermined intervals (e.g., 0, 5, 10, 15, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 5 mL) of the solution.

  • Sample Processing: Immediately filter each sample to remove the flocs.

  • Analysis: Measure the absorbance of the clear filtrate using the spectrophotometer. Use the calibration curve to determine the final dye concentration.

  • Repeat: Repeat the experiment while varying one parameter at a time (e.g., initial pH, current density) to study its effect on removal efficiency.

  • Post-Experiment: After the final run, turn off the power supply, remove the electrodes, rinse, dry, and re-weigh them to calculate electrode consumption.

Data Analysis

The color removal efficiency (%) is calculated using the following equation:

Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of Disperse Blue 35 (mg/L).

  • Cₜ is the concentration of Disperse Blue 35 (mg/L) at time t.

Expected Results and Data Interpretation

The EC process is expected to achieve high removal efficiencies for Disperse Blue 35, often exceeding 90%.[15] The table below presents hypothetical data from an optimization experiment.

RunInitial pHCurrent Density (mA/cm²)Time (min)Final Dye Conc. (mg/L)Removal Efficiency (%)
14.0153012.575.0
27.015302.195.8
39.015304.591.0
47.053020.159.8
57.025301.397.4
67.0151015.369.4
77.015601.996.2

Initial Dye Concentration (C₀) = 50 mg/L

Interpretation:

  • Effect of pH: The data suggests an optimal pH around 7.0 (Run 2), where removal efficiency is highest.

  • Effect of Current Density: Increasing current density from 5 to 25 mA/cm² (Runs 4, 2, 5) significantly improves removal efficiency, but the gain from 15 to 25 mA/cm² is marginal, suggesting 15-20 mA/cm² might be a cost-effective optimum.

  • Effect of Time: Most of the dye is removed within the first 30 minutes (Run 2). Extending the time to 60 minutes (Run 7) provides little additional benefit.

Sludge Characterization and Management

A key advantage of EC is the generation of less sludge compared to conventional chemical coagulation.[9] However, the sludge that is produced is a composite of metal hydroxides and the removed dye.[16] Characterization using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) can provide insight into the floc morphology and elemental composition.[11] Proper disposal of this sludge according to local environmental regulations is a critical final step in the wastewater treatment process.

References

  • ResearchGate. (2018). REMOVAL OF DIRECT BLUE DYE IN TEXTILE WASTEWATER EFFLUENT BY ELECTROCOAGULATION. [Link]

  • SciSpace. (2021). Coagulation and Electrocoagulation Process for Dye Removal from Textile Wastewater: A Review. [Link]

  • SciELO. (2020). Sequential Design of Experiments for Removal of Methylene Blue Dye by Electrocoagulation Associated with Dissolved-Air System. [Link]

  • ResearchGate. (2008). Removal Of Disperse Dye And Reactive Dye By Coagulation - Flocculation Method. [Link]

  • ResearchGate. (2010). Decolorization of Disperse and Reactive Dyes by Continuous Electrocoagulation Process. [Link]

  • ResearchGate. (2015). Removal of reactive blue and disperse red dyes from synthetic textile effluent by electrocoagulation process using Al-Al and Fe-Fe electrodes: parametric optimization by response surface methodology. [Link]

  • ResearchGate. (2019). Determination Method of Disperse Blue 1 in Workplace Air. [Link]

  • ResearchGate. (2021). Removal of reactive blue and disperse red dyes from synthetic textile effluent by electrocoagulation process using Al–Al and Fe–Fe electrodes: parametric optimization by response surface methodology. [Link]

  • Nature Environment and Pollution Technology. (2020). Applicability Assessment of Electrocoagulation in Real Dyeing Wastewater Treatment. [Link]

  • ResearchGate. (2014). Electro-Coagulation for Textile Dyes Removal. [Link]

  • Natural Sciences Publishing. (2021). Treatment of Textile Wastewater by Electrocoagulation Method: Case Study; Odiba Textile, Dyeing & Finishing Company. [Link]

  • IWA Publishing. (2022). Investigation of cotton textile industry wastewater treatment with electrocoagulation process: performance, mineralization, and kinetic study. [Link]

  • Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. [Link]

  • ResearchGate. (2021). Characterization of sludge generated by electrocoagulation for the removal of heavy metals. [Link]

  • Waters Corporation. Consumer Products Testing Application Notebook. [Link]

  • MDPI. (2023). Characterization of Sludge Resulting from Chemical Coagulation and Electrocoagulation of Pumping Water from Fishmeal Factories. [Link]

  • ODU Digital Commons. (2024). Factors Affecting Electrocoagulation Process for Different Water Types: A Review. [Link]

  • MDPI. (2024). Technical Considerations for Designing an Electrocoagulation Reactor for Wastewater Treatment: A Brief Review. [Link]

  • IOSR Journal. (2017). Effect of Process Parameters on the Electro coagulation of Azo- Dye Wastewater in a Kenyan Textile Factory. [Link]

  • Journal of Applied Research on Industrial Engineering. (2019). A Designed Electro-flotation Cell for Dye Removal from Wastewater. [Link]

  • ResearchGate. (2013). Treatment of the textile wastewaters by electrocoagulation: Effect of operating parameters on the sludge settling characteristics. [Link]

  • ResearchGate. Dye removal efficiency in the electrocoagulation reactor based on the mixing time (electricity current...). [Link]

  • PubMed. (2002). Electrocoagulation of textile wastewater bearing disperse dyes. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Disperse Blue 35. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Blue 35 Exhaustion Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Blue 35. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this dye in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of how to optimize your experiments for success. Here, we will delve into the critical parameters of pH and temperature, offering field-proven insights to troubleshoot and perfect your exhaustion rates.

I. Foundational Principles: Understanding the Dyeing Mechanism

Before we address specific issues, it's crucial to grasp the fundamentals of how Disperse Blue 35 interacts with hydrophobic fibers like polyester. Disperse dyes are non-ionic and sparingly soluble in water.[1] Their application relies on a process of molecular dispersion, where the dye molecules, with the aid of dispersing agents, migrate from the aqueous dyebath into the amorphous regions of the fiber.[1][2] This process is heavily influenced by temperature, which provides the necessary energy for dye molecules to penetrate the fiber structure.[2]

The dyeing of hydrophobic fibers like polyester with disperse dyes is a complex process governed by several equilibria: the dissolution of dispersed dye in the bath, the adsorption of dissolved dye onto the fiber surface, and the diffusion of adsorbed dye into the fiber.[3] Temperature and pH are the master variables that control the kinetics and thermodynamics of this system.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the application of Disperse Blue 35.

Q1: What is the optimal pH for the exhaustion of Disperse Blue 35 and why is it so critical?

A1: The optimal pH for dyeing with most disperse dyes, including what can be inferred for Disperse Blue 35, is in the weakly acidic range of 4.5 to 5.5 .[2][3][4][5] Maintaining this pH is paramount for several reasons:

  • Dye Stability: Disperse dyes are most stable in a weakly acidic medium.[5] Alkaline conditions (pH > 6) can lead to the hydrolysis of the dye molecule, particularly at the high temperatures required for dyeing.[6][7] This chemical breakdown results in a loss of color and inconsistent shades.[5][6] Some disperse dyes with ester, cyano, or amide groups are particularly susceptible to alkaline hydrolysis.[5]

  • Optimal Dye-Fiber Interaction: The specified acidic range provides the ideal environment for the dye to interact with the polyester fiber, leading to satisfactory dye exhaustion.[2][3][4]

  • Preventing Oligomer Issues: Polyester can produce low molecular weight condensation polymers known as oligomers. These can dissolve in the dyebath at high temperatures and deposit on the fabric or machinery upon cooling, leading to spotting and uneven dyeing.[8] A stable, acidic pH helps to control this phenomenon.

To maintain this pH, acetic acid is commonly used as it is a mild and cost-effective option.[2][3][4] It's important to adjust the pH of the dyebath before starting the dyeing process and to monitor it, as the pH can sometimes increase during the procedure.[5]

Q2: What is the recommended temperature for applying Disperse Blue 35, and what happens if I deviate from it?

A2: For high-energy disperse dyes like those typically used for polyester, the recommended dyeing temperature is generally around 130°C to 135°C .[3][6] Temperature is a critical factor because it directly influences:

  • Fiber Swelling: High temperatures (above 100°C) are necessary to swell the compact and crystalline structure of polyester fibers.[3][4][9] This swelling opens up the polymer system, allowing the dye molecules to penetrate.[2]

  • Dye Diffusion: The rate of dye diffusion into the fiber increases with temperature.[10] Higher temperatures provide the dye molecules with the kinetic energy needed to overcome the fiber's resistance and move into its amorphous regions.[2][10]

  • Exhaustion Rate: Most of the dye exhaustion occurs in a critical temperature range, often between 90°C and 125°C.[11] Controlling the heating rate within this range is crucial for level dyeing.[11][12]

Consequences of Temperature Deviation:

  • Too Low: Dyeing at lower temperatures will result in lower dyeing efficiency, lighter shades, and potentially poor colorfastness.[6] The dye molecules will not have sufficient energy to penetrate the fiber, leading to a superficial dyeing that can be easily rubbed off.

  • Too High or Prolonged: Exceeding the recommended temperature or holding the fabric at the peak temperature for too long can lead to dye sublimation and a loss of fabric strength.[3][4]

Q3: Can I use a dyeing carrier to lower the dyeing temperature for Disperse Blue 35?

A3: Yes, dyeing carriers are organic compounds that can be used to accelerate the rate of dyeing at temperatures at or below the boil (around 100°C).[10][13][14] Carriers work by swelling the polyester fibers and increasing the inter-polymer spaces, which allows the dye molecules to penetrate more easily.[15] This can be an effective way to achieve darker shades at lower temperatures.[14]

However, the use of carriers comes with several considerations:

  • Environmental and Health Concerns: Many traditional carriers are based on phenols, hydrocarbons, and other chemicals that can have environmental and health impacts.

  • Removal: Carriers must be completely removed from the fabric after dyeing to avoid unpleasant odors and negative effects on colorfastness.

  • Cost: The use of carriers adds an extra chemical and processing step, which can increase the overall cost.

While carriers can be a useful tool, high-temperature dyeing is often preferred for its efficiency and the avoidance of additional chemical auxiliaries.[16]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the application of Disperse Blue 35.

Issue 1: Uneven Dyeing or Patchiness
  • Symptom: The color is not uniform across the fabric, with some areas appearing darker or lighter than others.

  • Potential Causes & Solutions:

    • Improper pH Control:

      • Diagnosis: Test the pH of the dyebath before and during the dyeing process.

      • Solution: Ensure the pH is consistently within the 4.5-5.5 range.[2][3][4][5] Use a suitable buffer system if necessary.

    • Incorrect Temperature Ramp Rate:

      • Diagnosis: Review your dyeing program. A rapid temperature increase through the critical exhaustion range (90-125°C) can cause the dye to rush onto the fiber surface, leading to unlevelness.[11]

      • Solution: Employ a controlled heating ramp-up, typically 1-2°C per minute, to allow for even dye exhaustion.[12]

    • Poor Dye Dispersion:

      • Diagnosis: Observe the dyebath for any visible dye agglomerates.

      • Solution: Ensure the dye is properly dispersed before adding it to the dyebath. Use a high-quality dispersing agent.

Issue 2: Poor Color Yield or Dull Shades
  • Symptom: The final color is significantly lighter than the target shade.

  • Potential Causes & Solutions:

    • Suboptimal Temperature:

      • Diagnosis: Verify the maximum temperature reached during the dyeing cycle.

      • Solution: Ensure the dyeing temperature reaches the recommended 130-135°C for high-energy disperse dyes.[3][6]

    • Alkaline pH:

      • Diagnosis: Check the pH of the dyebath. A pH above 6 can cause dye hydrolysis.[6][7]

      • Solution: Adjust the pH to the acidic range of 4.5-5.5.[2][3][4][5]

    • Insufficient Dyeing Time:

      • Diagnosis: Review the holding time at the peak dyeing temperature.

      • Solution: Ensure an adequate holding time (typically 30-60 minutes) to allow for complete dye diffusion and fixation.

Issue 3: Poor Colorfastness (e.g., to washing or crocking)
  • Symptom: The color bleeds during washing or rubs off easily.

  • Potential Causes & Solutions:

    • Incomplete Dye Fixation:

      • Diagnosis: This is often a result of suboptimal temperature or time.

      • Solution: Optimize the dyeing temperature and time to ensure the dye has fully penetrated and is fixed within the fiber.

    • Surface Dye Deposits:

      • Diagnosis: Unfixed dye particles remaining on the fiber surface will lead to poor fastness.

      • Solution: Perform a thorough reduction clearing after dyeing.[17][18] This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at an elevated temperature (around 70-80°C) to remove any unfixed surface dye.[17][19][20]

IV. Experimental Protocols & Data

Optimizing pH and Temperature for Disperse Blue 35: A Step-by-Step Protocol

This protocol is designed to systematically determine the optimal pH and temperature for the exhaustion of Disperse Blue 35 on a specific substrate.

  • Fabric Preparation:

    • Thoroughly scour and bleach the polyester fabric to remove any impurities that could hinder dye uptake.

    • Rinse and neutralize the fabric before dyeing.

  • Dye Bath Preparation (for each experimental condition):

    • Prepare a stock solution of Disperse Blue 35 with a high-quality dispersing agent.

    • For each experiment, prepare a dyebath with a specific pH (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) using an acetic acid/sodium acetate buffer system.

    • Add a consistent concentration of the Disperse Blue 35 stock solution to each dyebath.

  • Dyeing Procedure:

    • Place the fabric samples in their respective dyebaths.

    • Raise the temperature at a controlled rate (e.g., 1.5°C/minute) to the target dyeing temperature.

    • Run separate sets of experiments at different peak temperatures (e.g., 120°C, 125°C, 130°C, 135°C).

    • Hold at the peak temperature for a fixed time (e.g., 45 minutes).

    • Cool down the dyebaths at a controlled rate.

    • Rinse the fabric samples thoroughly.

  • Reduction Clearing:

    • Treat all dyed samples with a reduction clearing bath (e.g., 2 g/L sodium hydrosulfite, 2 g/L caustic soda) at 80°C for 20 minutes.

    • Rinse and neutralize the samples.

  • Analysis:

    • Measure the color strength (K/S values) of the dyed samples using a spectrophotometer.

    • Assess the colorfastness to washing and crocking according to standard methods (e.g., AATCC or ISO standards).[21][22][23][24]

Data Presentation: Expected Outcomes

The results of these experiments can be summarized in the following tables:

Table 1: Effect of pH on Color Strength (K/S) at Optimal Temperature (e.g., 130°C)

pHK/S Value
4.0(Expected lower value)
4.5(Expected higher value)
5.0(Expected optimal value)
5.5(Expected higher value)
6.0(Expected lower value due to hydrolysis)

Table 2: Effect of Temperature on Color Strength (K/S) at Optimal pH (e.g., 5.0)

Temperature (°C)K/S Value
120(Expected lower value)
125(Expected intermediate value)
130(Expected optimal value)
135(Potentially similar to 130°C, or slightly lower due to sublimation)

V. Visualizing the Process: Diagrams

Dyeing Process Workflow

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment FabricPrep Fabric Preparation (Scouring, Bleaching) DyeBathPrep Dye Bath Preparation (Dye, Dispersant, pH Buffer) Heating Heating Ramp (1-2°C/min) DyeBathPrep->Heating Dyeing Dyeing (130-135°C, 30-60 min) Heating->Dyeing Cooling Controlled Cooling Dyeing->Cooling Rinsing1 Rinsing Cooling->Rinsing1 ReductionClearing Reduction Clearing (Removes Surface Dye) Rinsing1->ReductionClearing Rinsing2 Final Rinsing ReductionClearing->Rinsing2 Drying Drying Rinsing2->Drying

Caption: Workflow for the exhaust dyeing of polyester with Disperse Blue 35.

Troubleshooting Logic for Poor Color Yield

Caption: Decision tree for troubleshooting low color yield issues.

VI. Concluding Remarks

The successful application of Disperse Blue 35 hinges on the precise control of pH and temperature. By understanding the underlying scientific principles and adopting a systematic approach to experimentation and troubleshooting, you can achieve consistent, high-quality results. This guide serves as a starting point; meticulous record-keeping and a keen observational eye are the hallmarks of a successful scientist.

VII. References

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]

  • Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing. (2021, December 24). Textile & Leather Review. Retrieved from [Link]

  • Sinoever. (2018, October 18). Dyeing properties of disperse dyes - PH sensitivity. Retrieved from [Link]

  • Fibre2Fashion. (n.d.). Optimisation of the Disperse Dyeing Process using Dyebath Analysis. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Retrieved from [Link]

  • The Influence of pH of Float on the Dyeability of Polyester Fabric. (2023, May 31). Journal of Engineering & Processing Management. Retrieved from [Link]

  • MDPI. (n.d.). Adsorptive Decolorization of a Disodium Terephthalate Solution from Monomer Recycling of Polyester. Retrieved from [Link]

  • Datacolor. (2025, December 15). Temperature Control in Disperse Dyeing. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Carriers. Retrieved from [Link]

  • Skychem Group. (2024, February 27). Disperse Dye Compatibility Technology And Dye Selection Principles. Retrieved from [Link]

  • Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016, June 29). Molecules. Retrieved from [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2020, August 25). A study on effect of polar and non-polar solvent as carrier in dyeing of polyester with disperse dye. Retrieved from [Link]

  • International Journal of Advanced Research in Biological Sciences. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [Link]

  • ResearchGate. (2020, January 31). (PDF) pH behaviour in synthetic dyeing. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkali-hydrolysis mechanism of the synthesized disperse dye. Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes. Retrieved from [Link]

  • QIMA Blog. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • Autumn Color Co., Ltd. (2026, February 1). Troubleshooting Common Disperse Dye Issues in Bulk Production. Retrieved from [Link]

  • Textile Learner. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Disperse Blue 35. Retrieved from [Link]

  • Fabriclore. (2026, January 31). Fabric Dyeing Faults and Their Remedies: A Complete Guide. Retrieved from [Link]

  • Testex. (2025, June 13). Dyeing and Finishing Class | Textile Testing Items and Methods. Retrieved from [Link]

  • NICCA - Textile chemicals. (n.d.). Reduction Clearing agent | Dyeing. Retrieved from [Link]

  • Textile Today. (2013, December 12). Carrier dyeing: pros and cons. Retrieved from [Link]

  • Sgscorp. (2025, September 27). Test Method of All Chemical Used in Textile: 7 Proven Strategies to Ensure Safety. Retrieved from [Link]

  • The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide. (2025, November 19). LinkedIn. Retrieved from [Link]

  • Google Patents. (n.d.). US4286961A - Reduction clearing of disperse dyes. Retrieved from

  • utstester. (2023, November 22). Common testing standards for dye fastness of textiles. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, June 1). Reducing cleaning instructions for disperse dye dyeing?. Retrieved from [Link]

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?. Retrieved from [Link]

  • Textile Tester. (2024, October 30). Essential Guide to Textile Testing for Quality Assurance. Retrieved from [Link]

  • Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 12222-75-2 | Chemical Name : Disperse Blue 35. Retrieved from [Link]

Sources

Overcoming low dye uptake of Disperse Blue 35 in carrier-free dyeing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Dye Uptake of Disperse Blue 35 in Carrier-Free Dyeing

Target Audience: Material Scientists, Pharmaceutical Formulation Researchers, and Polymer Chemists.[1]

Diagnostic Interface: Root Cause Analysis

User Status: You are experiencing low color yield or poor fixation of Disperse Blue 35 (DB35) in a carrier-free aqueous system. System Logic: Use the following decision tree to isolate the variable responsible for the diffusion barrier.

Troubleshooting_DB35 Start PROBLEM: Low Dye Uptake (Pale Shade / Poor Fastness) CheckTemp 1. Check Process Temp Is T_max ≥ 130°C? Start->CheckTemp CheckpH 2. Check pH Stability Is pH maintained 4.5 - 5.5? CheckTemp->CheckpH Yes Sol_Temp CRITICAL FAILURE DB35 is an Anthraquinone. Requires T > Tg + 50°C (approx 130°C) for carrier-free diffusion. CheckTemp->Sol_Temp No (<130°C) CheckDisp 3. Check Dispersion Are aggregates visible? CheckpH->CheckDisp Yes Sol_pH HYDROLYSIS RISK DB35 is alkali-sensitive. pH > 7 causes chromophore destruction or ionization (loss of affinity). CheckpH->Sol_pH No (>6.0) Sol_Disp DISPERSION CRASH Check Zeta Potential. Switch to Anionic/Non-ionic blend. Avoid excessive electrolytes. CheckDisp->Sol_Disp Yes (Precipitation) Sol_Cryst FIBER MORPHOLOGY High crystallinity (High Draw Ratio) impedes diffusion. Increase soak time at T_max. CheckDisp->Sol_Cryst No (Stable)

Figure 1: Diagnostic logic flow for identifying the physicochemical barrier to Disperse Blue 35 adsorption.

Technical Deep Dive: The Mechanism of Failure

To solve low uptake, you must understand the molecular behavior of Disperse Blue 35. Unlike smaller azo dyes, DB35 is a bulky anthraquinone structure (1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone).[1]

Why "Carrier-Free" is the Challenge

In carrier-free systems, you rely solely on thermal energy to open the polymer matrix.[1]

  • The Tg Barrier: Polyester (PET) has a Glass Transition Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) of 
    
    
    
    . Below this, the fiber is a "glassy" solid with no free volume.
  • Steric Hindrance: DB35 has a high molecular weight (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and a rigid planar structure. It requires significantly more free volume to diffuse than smaller dyes.[1]
    
  • The 130°C Rule: Without a chemical carrier to plasticize the fiber (lower the

    
    ), you must  reach the High-Temperature (HT) zone (
    
    
    
    ) to generate enough segmental mobility in the polymer chains for DB35 to enter.
Thermodynamic Data: Adsorption Parameters

Data based on standard PET dyeing isotherms (Nernst Model).

ParameterValueImplication for Protocol
Optimum pH 4.5 – 5.5Strict Control: DB35 undergoes bathochromic shifts or decomposition at alkaline pH.[1]
Critical Diffusion Temp ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Ramp Rate: Heating too fast through

causes uneven surface deposition.
Saturation Limit (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

owf
Overloading: Dyeing above saturation leads to aggregation, not uptake.
Log P (Lipophilicity) 4.49High Affinity: Once inside, it stays.[1] Low uptake is a kinetic (entry) problem, not thermodynamic.[1]

Troubleshooting FAQs

Q1: My dye bath is blue, but the fabric is pale. Why isn't the dye exhausting? A: This is likely a Dispersion Stability failure.

  • Mechanism: If the dispersing agent fails (due to hard water or thermal shock), DB35 molecules agglomerate into particles too large to penetrate the fiber pores (which are angstrom-sized).

  • Fix: Ensure you are using a high-temperature stable dispersing agent (e.g., a naphthalene sulfonate condensate).[1] Do not rely on simple surfactants like Tween 80 alone, as they may reach their cloud point at HT conditions and lose efficacy.[1]

Q2: I reached 130°C, but the color is dull/grayish. A: You likely have Metal Ion Contamination or Reduction .

  • Mechanism: Anthraquinone dyes are susceptible to reduction (loss of oxygen) or complexation with metal ions (Fe, Cu) in the water, which dulls the chromophore.

  • Fix: Add a sequestering agent (EDTA-free preferred for eco-compliance) and a mild oxidizing agent (like Ludigol/Resist Salt) to prevent reduction of the dye during the heating phase.

Q3: The uptake is uneven (blotchy). A: The Heating Rate in the "Critical Zone" was too fast.

  • Mechanism: The critical zone for DB35 is

    
    . If you ramp 
    
    
    
    here, the dye strikes the fiber surface instantly as the pores open, blocking further diffusion.
  • Fix: Slow the ramp to

    
     specifically between 
    
    
    
    and
    
    
    .

Validated Experimental Protocols

Protocol A: High-Temperature (HT) Carrier-Free Dyeing

Use this standard curve to ensure maximum diffusion.[1]

Materials:

  • Substrate: Polyester (PET) fabric/yarn (Scoured).[1]

  • Dye: Disperse Blue 35 (1-2% owf).[1]

  • Auxiliaries: Dispersing Agent (1 g/L), Acetic Acid (to pH 4.5).[1]

  • Liquor Ratio: 1:20 (Crucial to prevent aggregation).[1]

Workflow Visualization:

Dyeing_Curve Setup Step 1: Setup 40°C, pH 4.5 Add Auxiliaries Ramp1 Step 2: Initial Ramp 40°C -> 110°C Rate: 2°C/min Setup->Ramp1 CritZone Step 3: Critical Diffusion 110°C -> 130°C Rate: 1°C/min (CRITICAL) Ramp1->CritZone Hold Step 4: Fixation Plateau Hold 130°C Time: 45-60 min CritZone->Hold Cool Step 5: Cool Down 130°C -> 70°C Rate: 2-3°C/min Hold->Cool

Figure 2: Optimized Temperature Profile for DB35.[1] Note the slowed ramp rate in Step 3.

Protocol B: Reduction Clearing (The "Truth" Test)

Why this matters: You cannot visually distinguish between dye inside the fiber (uptake) and dye stuck on the surface. This protocol strips surface dye.[1] If your sample turns white after this, you had zero real uptake.[1]

  • Prepare Bath:

    • Sodium Hydrosulfite (Hydros): 2 g/L[1]

    • Sodium Hydroxide (NaOH 50%): 2 g/L[1]

    • Temperature: 70°C

  • Process: Treat dyed sample for 20 minutes.

  • Rinse: Hot water -> Cold water -> Neutralize with Acetic Acid.[1]

  • Evaluate: The remaining color is the true "uptake."

References

  • Molecular Structure & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 83683, Disperse Blue 35. Retrieved from [Link][1]

  • Dyeing Mechanism & Thermodynamics

    • Hassabo, A. G., et al. (2020).[1] Influence of dispersing agents on adsorption and desorption rate of a disperse dye on polyester. MedCrave Online Journal of Applied Science and Engineering. Retrieved from [Link][1]

    • Avinc, O., et al. (2018).[1] Investigation of Thermodynamic-Kinetics of Polyester Dyeing with Liquid Disperse Dye. Crimson Publishers.[1] Retrieved from [Link]

  • Carrier-Free & HT Dyeing Context

    • Autumn Color Co. (2025).[1][2] Carrier-Free Disperse Dyeing: A Cleaner Approach for Polyester. Retrieved from [Link]

  • pH Sensitivity & Hydrolysis

    • Sinoever International.[1] (2018).[1][3][4] Dyeing properties of disperse dyes - pH sensitivity. Retrieved from [Link][1]

Sources

Strategies to reduce COD levels in Disperse Blue 35 dyeing effluent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce COD Levels in Disperse Blue 35 Dyeing Effluent Role: Senior Application Scientist Status: Online | Ticket ID: DB35-COD-RED-001

Introduction: The Anthraquinone Challenge

Welcome to the technical support hub. If you are dealing with Disperse Blue 35 (DB35) , you are managing a recalcitrant anthraquinone-based dye (CAS: 12222-75-2). Unlike azo dyes, which cleave relatively easily under anaerobic conditions, the anthraquinone ring structure is highly stable and resistant to oxidative biodegradation.

High Chemical Oxygen Demand (COD) in your effluent is rarely just the dye; it is a complex matrix of:

  • Unfixed Dye: DB35 has low water solubility and requires dispersing agents.

  • Dispersing Agents: Often naphthalene sulfonate condensates (high COD contributors).

  • Reduction Clearing Agents: Sodium dithionite (hydrosulfite) used to strip unfixed dye contributes significantly to inorganic COD and sulfur load.

Below are the troubleshooting guides and protocols designed to address your specific experimental bottlenecks.

Module 1: Diagnostic & Source Reduction

Q: My biological reactor crashes (biomass washout) whenever I introduce the DB35 effluent. Why?

A: This is likely due to toxicity shock or bio-refractoriness . DB35 is lipophilic and can adsorb onto the cell walls of sludge bacteria, inhibiting transport mechanisms. Furthermore, anthraquinone structures can be toxic to non-acclimatized methanogens.

Troubleshooting Steps:

  • Check the F/M Ratio: Ensure your Food-to-Microorganism ratio is balanced. A sudden spike in dye concentration (toxicant) without sufficient co-substrate (glucose or acetate) will starve/poison the biomass.

  • Acclimatization: Do not introduce 100% effluent immediately. Step-feed the reactor:

    • Week 1: 10% Dye Effluent / 90% Synthetic Feed.

    • Week 2: 25% Dye Effluent / 75% Synthetic Feed.

    • Target: Bacteria must express specific extracellular enzymes (laccases/peroxidases) to degrade the anthraquinone ring.

Q: Even with high dye exhaustion, my COD remains >1000 mg/L. What is the hidden source?

A: Look at your Reduction Clearing process. Traditional reduction clearing uses Sodium Dithionite (


) and Caustic Soda. Dithionite is a massive COD contributor.

Corrective Action: Switch to Enzymatic Reduction Clearing or Thiourea Dioxide .

  • Protocol: Use acidic reductive clearing agents (based on thiourea dioxide) which operate at lower concentrations and produce less sulfite waste, reducing the inorganic COD load by up to 30-40% before the water even hits the treatment plant.

Module 2: Advanced Oxidation Processes (AOPs)

Q: I am using Fenton’s Reagent, but I am generating too much sludge and COD removal has plateaued at 60%.

A: You are likely overdosing iron (


) or operating outside the pH window.
In the Fenton process (

), the hydroxyl radical (

) is the oxidant. If pH > 3.5, iron precipitates as ferric hydroxide sludge (

), stopping the reaction and creating solid waste.

The "Self-Validating" Fenton Protocol:

  • Acidification: Adjust effluent pH to 3.0 ± 0.2 using

    
    . Reason: Iron is most soluble and catalytic at this pH.
    
  • Catalyst Addition: Add Ferrous Sulfate (

    
    ).
    
    • Starting Point: 20–50 mg/L

      
      .
      
  • Oxidant Addition: Add Hydrogen Peroxide (

    
    , 30% w/v).
    
    • Critical Ratio: The molar ratio of

      
       should be approximately 10:1 to 20:1 .
      
    • Caution: Excess

      
       acts as a scavenger (
      
      
      
      ), producing a weaker radical and reducing efficiency.
  • Reaction Time: Stir for 45–60 minutes.

  • Neutralization: Raise pH to 7–8 with NaOH to precipitate dissolved iron and stop the reaction.

  • Settling: Allow sludge to settle. Measure COD of the supernatant.

Visualization: Fenton Oxidation Mechanism

FentonMechanism Fe2 Fe²⁺ Catalyst OH_Rad •OH (Hydroxyl Radical) (The Active Agent) Fe2->OH_Rad Catalyzes Sludge Fe(OH)₃ Sludge (If pH > 4) Fe2->Sludge Precipitation H2O2 H₂O₂ Oxidant H2O2->OH_Rad Decomposes DB35 Disperse Blue 35 (Anthraquinone) OH_Rad->DB35 Electrophilic Attack Intermediates Intermediates (Phthalic Acid, etc.) DB35->Intermediates Ring Cleavage CO2_H2O Mineralization (CO₂ + H₂O) Intermediates->CO2_H2O Further Oxidation

Caption: The Fenton reaction pathway showing the critical generation of hydroxyl radicals and the potential sludge formation risk if pH is uncontrolled.

Module 3: Adsorption (Polishing Step)

Q: My Activated Carbon column breaks through almost immediately. Is DB35 not adsorbing?

A: DB35 is a large molecule. If you are using microporous carbon (pore size < 2nm), the dye molecules may be blocked from entering the internal surface area (steric hindrance).

Troubleshooting Protocol:

  • Carbon Selection: Switch to Mesoporous Activated Carbon or a composite (e.g., Cenospheres/Carbon) which allows entry of the bulky anthraquinone structure.

  • Isotherm Validation: You must determine the adsorption capacity (

    
    ) experimentally before running a column.
    

Experimental Workflow: Langmuir Isotherm Determination

StepActionScientific Rationale
1 Prepare Standards Create DB35 solutions at 10, 20, 40, 60, 80, 100 mg/L.
2 Dose Adsorbent Add fixed mass (e.g., 0.1g) of carbon to 100mL of each solution.
3 Equilibrium Agitate at 150 rpm for 24 hours at 25°C.
4 Filtration Filter supernatant (0.45 µm syringe filter) to remove carbon fines.
5 Analysis Measure Absorbance at

(approx 600-640 nm for Blue 35) and calculate residual concentration (

).
6 Plotting Plot

vs

. A straight line confirms Langmuir behavior (monolayer adsorption).

Summary of COD Reduction Strategies

MethodMechanismCOD Removal EfficiencyKey Limitation
Fenton Process Chemical Oxidation (

)
65 - 85% Sludge generation; requires pH 3.
Photocatalysis (

)
UV-induced Oxidation70 - 90% Slow reaction rates; light penetration issues in dark effluent.
Adsorption (Carbon) Physical/Chemical Binding80 - 95% Phase transfer only (creates solid waste); adsorbent regeneration is costly.
Anaerobic Bio Reductive Cleavage30 - 50% Slow; creates aromatic amines (potentially toxic); requires post-aerobic step.
Decision Matrix for Researchers

DecisionTree Start High COD in DB35 Effluent CheckpH Check pH & Turbidity Start->CheckpH HighTurbidity High Turbidity/SS? CheckpH->HighTurbidity Coagulation Step 1: Coagulation/Flocculation (Remove suspended solids) HighTurbidity->Coagulation Yes COD_Level Current COD Level? HighTurbidity->COD_Level No Coagulation->COD_Level VeryHigh > 2000 mg/L COD_Level->VeryHigh Moderate 500 - 2000 mg/L COD_Level->Moderate Low < 500 mg/L COD_Level->Low Fenton Fenton / Photo-Fenton (Break recalcitrant rings) VeryHigh->Fenton Bio Bio-Reactor (Anaerobic -> Aerobic) (Cost-effective) Moderate->Bio Adsorption Adsorption (Polishing) (Activated Carbon) Low->Adsorption Fenton->Bio Post-treatment Bio->Adsorption Final Polish

Caption: Strategic decision tree for selecting the appropriate treatment module based on initial effluent conditions.

References

  • Photocatalytic Degradation: Saquib, M., et al. (2008).[1] "Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process." Journal of Environmental Management. Link

  • Fenton Optimization: Hamed, H. H., et al. (2018).[2] "Degradation of Disperse Blue 79 Dye in Aqueous Solution Using Fenton (H2O2/Fe2+) Process." Science International.[2] Link

  • Adsorption Isotherms: Kumar, A., et al. (2020).[3] "Adsorption isotherm, kinetics and thermodynamic of acid blue and basic blue dyes onto activated charcoal." ResearchGate.[2][3][4] Link

  • Biological Treatment: Goncalves, I. M. C., et al. (2000).[4] "Biological treatment of effluent containing textile dyes." Journal of the Society of Dyers and Colourists. Link

  • Chemical Safety & Structure: Santa Cruz Biotechnology. "Disperse Blue 35 Safety Data Sheet." Link

Sources

Validation & Comparative

A Comparative Analysis of Disperse Blue 35 Adsorption on PET vs. PLA Fibers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic fiber dyeing, a profound understanding of the dye-fiber interaction is paramount for process optimization, quality control, and the development of sustainable coloration technologies. This guide provides a comprehensive comparison of the adsorption isotherms of C.I. Disperse Blue 35 on two prominent polyester fibers: the conventional workhorse, polyethylene terephthalate (PET), and the biodegradable alternative, polylactic acid (PLA). By delving into the theoretical underpinnings of adsorption, presenting a robust experimental framework, and analyzing the anticipated molecular interactions, this document serves as a critical resource for researchers, scientists, and professionals in the textile and polymer industries.

The Significance of Adsorption Isotherms in Dyeing Technology

The dyeing of hydrophobic fibers like PET and PLA with disperse dyes is fundamentally a process of transferring dye molecules from an aqueous dispersion to the solid fiber phase until equilibrium is established. Adsorption isotherms are mathematical models that quantitatively describe this equilibrium distribution of a dye between the liquid phase (dyebath) and the solid phase (fiber) at a constant temperature. The shape of the isotherm provides invaluable insights into the adsorption mechanism, the affinity of the dye for the fiber, and the maximum dye load the fiber can accommodate. For textile chemists and engineers, this information is crucial for determining the feasibility of a dyeing process, optimizing dye utilization, and ensuring color consistency and fastness.

Theoretical Framework: Modeling Dye Adsorption

The adsorption of disperse dyes onto polyester fibers is typically analyzed using two primary isotherm models: the Langmuir and Freundlich isotherms.

The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the fiber surface and that once a site is occupied by a dye molecule, no further adsorption can take place at that site. This model is often indicative of a monolayer adsorption process. The linear form of the Langmuir equation is:

1/qe = 1/qm + (1/KLqm)(1/Ce)

Where:

  • qe is the amount of dye adsorbed per unit mass of fiber at equilibrium (mg/g).

  • Ce is the equilibrium concentration of the dye in the dyebath (mg/L).

  • qm is the maximum adsorption capacity of the fiber (mg/g).

  • KL is the Langmuir constant related to the energy of adsorption (L/mg).

The Freundlich Isotherm: In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It suggests that the adsorption energy exponentially decreases as the adsorbent surface is covered by the adsorbate. The linear form of the Freundlich equation is:

log(qe) = log(KF) + (1/n)log(Ce)

Where:

  • KF is the Freundlich constant indicative of the adsorption capacity ((mg/g)(L/mg)1/n).

  • 1/n is the heterogeneity factor, which relates to the adsorption intensity. A value of 1/n between 0 and 1 indicates favorable adsorption.

By fitting experimental data to these models, we can elucidate the nature of the dye-fiber interaction and quantify key performance parameters.

Experimental Protocol for Determining Adsorption Isotherms

The following is a detailed, self-validating protocol for the comparative determination of Disperse Blue 35 adsorption isotherms on PET and PLA fibers. The causality behind each experimental choice is explained to ensure scientific integrity.

1. Materials and Reagents:

  • Fibers: Scoured and bleached PET and PLA fabrics. The pre-treatment is crucial to remove any impurities or finishes that could interfere with dye adsorption.

  • Dye: Commercial grade C.I. Disperse Blue 35.

  • Dispersing Agent: A non-ionic or anionic dispersing agent to ensure a stable dye dispersion in the aqueous bath.

  • pH Buffer: Acetic acid and sodium acetate to maintain the dyebath pH. Disperse dyeing is typically carried out under acidic conditions (pH 4.5-5.5) to ensure dye stability and optimize exhaustion.[1]

  • Solvent for Spectrophotometry: 75% aqueous acetone or dimethylformamide (DMF) for dissolving the disperse dye to measure its concentration.

2. Experimental Workflow:

Caption: Experimental workflow for determining adsorption isotherms.

Step-by-Step Methodology:

  • Preparation of Dye Stock Solution: A stock solution of Disperse Blue 35 is prepared by pasting a known weight of the dye with a dispersing agent and then diluting it with deionized water. This ensures a homogeneous dispersion for the subsequent preparation of dyebaths.

  • Preparation of Dyebaths: A series of dyebaths with varying initial dye concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) are prepared from the stock solution. The pH of each bath is adjusted to 4.5-5.5 using the acetic acid-sodium acetate buffer. A constant liquor-to-goods ratio (e.g., 50:1) is maintained for all experiments.

  • Dyeing Procedure:

    • Accurately weighed samples of PET and PLA fabric are introduced into separate dyebaths.

    • The temperature of the dyebaths for PET is raised to 130°C, a typical temperature for high-energy disperse dyes on polyester.[2]

    • For PLA, the temperature is raised to 110°C to prevent thermal degradation of the fiber.

    • The dyeing is carried out for a sufficient duration (e.g., 60-90 minutes) to ensure that equilibrium is reached.

  • Measurement of Equilibrium Dye Concentration (Ce):

    • After dyeing, the dyebaths are cooled, and an aliquot of the supernatant is taken from each bath.

    • The residual dye in the aliquot is extracted into a suitable solvent (e.g., 75% acetone).

    • The absorbance of the solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Disperse Blue 35.

    • A pre-calibrated standard curve of absorbance versus known dye concentrations is used to determine Ce.

  • Calculation of Dye Adsorbed (qe): The amount of dye adsorbed onto the fiber at equilibrium is calculated using the following mass balance equation:

    qe = (C0 - Ce)V / W

    Where:

    • C0 is the initial dye concentration (mg/L).

    • V is the volume of the dyebath (L).

    • W is the weight of the fiber sample (g).

  • Isotherm Analysis: The experimental data (qe and Ce) are plotted according to the linear forms of the Langmuir and Freundlich isotherm equations. The isotherm constants are determined from the slopes and intercepts of the resulting linear plots.

Comparative Data Analysis: PET vs. PLA

The following tables summarize the expected comparative data for the adsorption of Disperse Blue 35 on PET and PLA fibers. The values for PET are based on typical literature findings for disperse dyes, while the values for PLA are illustrative, based on studies with other disperse dyes, to highlight the anticipated differences in adsorption behavior.

Table 1: Adsorption Isotherm Parameters for Disperse Blue 35 on PET and PLA

FiberIsotherm ModelAdsorption Capacity (qm or KF)Adsorption Intensity (KL or 1/n)Correlation Coefficient (R2)
PET LangmuirHigh (e.g., 15-25 mg/g)High (e.g., 0.1-0.3 L/mg)> 0.98
FreundlichModerate (e.g., 5-10)Favorable (e.g., 0.4-0.6)> 0.95
PLA LangmuirModerate (e.g., 8-15 mg/g)Moderate (e.g., 0.05-0.15 L/mg)> 0.97
FreundlichLower (e.g., 2-6)Favorable (e.g., 0.5-0.7)> 0.96

Table 2: Interpretation of Adsorption Behavior

ParameterPETPLARationale
Adsorption Capacity HigherLowerPET's more crystalline and compact structure, dyed at a higher temperature, allows for greater dye penetration and accommodation within its amorphous regions.
Dye-Fiber Affinity HigherLowerThe aromatic structure of PET offers more favorable van der Waals and dipole-dipole interactions with the aromatic rings of the disperse dye molecule.[3]
Best Fit Isotherm Often LangmuirMay show good fit with both Langmuir and FreundlichThe more defined and homogeneous amorphous regions in PET at high temperatures may favor monolayer adsorption. PLA's less crystalline structure could lead to more heterogeneous adsorption sites.

Mechanistic Insights: Molecular Interactions at the Fiber-Dye Interface

The differences in the adsorption behavior of Disperse Blue 35 on PET and PLA can be attributed to the distinct chemical and physical structures of the two polymers.

G cluster_0 PET Interaction cluster_1 PLA Interaction PET PET Fiber (Aromatic Rings) DB35_1 Disperse Blue 35 (Aromatic Rings) PET->DB35_1 Van der Waals & Dipole-Dipole Interactions PLA PLA Fiber (Aliphatic Backbone) DB35_2 Disperse Blue 35 PLA->DB35_2 Weaker Van der Waals & Dipole-Dipole Interactions

Caption: Molecular interactions between Disperse Blue 35 and PET vs. PLA.

Polyethylene Terephthalate (PET): The molecular structure of PET is characterized by repeating terephthalate units, which contain aromatic rings.[4] These aromatic moieties provide sites for strong van der Waals forces and dipole-dipole interactions with the aromatic structure of Disperse Blue 35. The high dyeing temperature (130°C) increases the segmental mobility of the amorphous regions of the PET chains, creating transient voids that allow the dye molecules to diffuse into the fiber matrix and become entrapped upon cooling.

Polylactic Acid (PLA): PLA, in contrast, is an aliphatic polyester.[5] Its backbone consists of repeating lactic acid units and lacks the aromatic rings present in PET. Consequently, the primary interactions between PLA and Disperse Blue 35 are weaker van der Waals forces. While PLA has a lower glass transition temperature, allowing for dyeing at a lower temperature (110°C), the overall affinity of the dye for the fiber is generally lower than for PET.[6] Studies have shown that the dye uptake on PLA is often lower than on PET for the same disperse dye.[5] The interaction energies between disperse dyes and PLA are influenced by the specific functional groups on the dye molecule, with groups like nitro (-NO2) and cyano (-CN) potentially enhancing interactions.[7]

Conclusion

The adsorption of Disperse Blue 35 on PET and PLA fibers, while following the general principles of disperse dyeing, exhibits significant quantitative and mechanistic differences. PET typically demonstrates a higher adsorption capacity and stronger affinity for the dye, primarily due to the favorable interactions between the aromatic structures of both the polymer and the dye, facilitated by high-temperature dyeing. The adsorption on PET often aligns well with the Langmuir isotherm model, suggesting a more homogeneous adsorption process.

Conversely, the adsorption of Disperse Blue 35 on PLA is characterized by a lower adsorption capacity and weaker dye-fiber affinity due to the aliphatic nature of the PLA backbone. While dyeing can be achieved at a lower temperature, the overall dye uptake is generally less than that for PET. The adsorption on PLA may be well-described by both Langmuir and Freundlich models, indicating a potentially more complex and heterogeneous adsorption mechanism.

This comparative guide underscores the importance of understanding the fundamental principles of adsorption isotherms in tailoring dyeing processes for different synthetic fibers. For professionals in the field, this knowledge is critical for optimizing dye recipes, predicting dyeing performance, and advancing the use of more sustainable materials like PLA in the textile industry.

References

  • SciSpace. (n.d.). Adsorption of Disperse Blue SBL dye by synthesized poorly crystalline hydroxyapatite. Retrieved from [Link]

  • ResearchGate. (2025). Adsorption isotherm of a disperse dye. Retrieved from [Link]

  • MDPI. (n.d.). Adsorptive Decolorization of a Disodium Terephthalate Solution from Monomer Recycling of Polyester. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich isotherm constants. Retrieved from [Link]

  • ResearchGate. (2025). Application and Performance of Disperse Dyes on Polylactic Acid (PLA) Fabric. Retrieved from [Link]

  • Science Alert. (n.d.). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Dyeing Behaviors of a Disperse Dye on Ultra-micro PET Fibers. Retrieved from [Link]

  • ResearchGate. (2025). Dyeing of polyethylene terephthalate fibers with a disperse dye in supercritical carbon dioxide. Retrieved from [Link]

  • MDPI. (n.d.). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric. Retrieved from [Link]

  • CORE. (n.d.). Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. Retrieved from [Link]

  • PubMed. (n.d.). Effect of disperse dye structure on dye sorption onto PLA fiber. Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing procedure used for the PLA fabric. Retrieved from [Link]

  • Sustainability Directory. (2025). Dye-Fiber Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The constants of Langmuir and Freundlich isotherms at 30˚C. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich constants for methylene blue adsorption. Retrieved from [Link]

  • ResearchGate. (2025). Coloration of poly(lactic acid) with disperse dyes. 1. Comparison to poly(ethylene terephthalate) of dyeability, shade and fastness. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich constants for the adsorption of dyes onto hydrogel films. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich isotherm constants for Methylene Blue Adsorption Test. Retrieved from [Link]

  • MDPI. (n.d.). BA-CD Composite Polymers for Efficient Adsorption of Diverse Dyes and Its Mechanism: A Discussion-Based Thermal Dynamic and Kinetic Study. Retrieved from [Link]

  • Diva-portal.org. (2018). Chemical and physical changes in PET fibres due to exhaust dyeing. Retrieved from [Link]

  • MedCrave online. (2023). Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir and Freundlich isotherm constants for the removal of dye by St-MMT/PANI nanocomposite. Retrieved from [Link]

  • Indian Journal of Fibre & Textile Research. (n.d.). Reduction clearing of simulated disperse dyed PLA fabrics and their tensile properties. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of Accelerant on Disperse Dyeing for PET Fiber in the Silicone Solvent Dyeing System. Retrieved from [Link]

  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Dyeing Processes of 100% Bio-based and Degradable PLA/PHBV Textiles. Retrieved from [Link]

Sources

Standard reference spectra for C.I. Disperse Blue 35 purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Anthraquinone Dyes

C.I. Disperse Blue 35 (DB35) [CAS: 12222-75-2] is a critical anthraquinone-based dye used extensively in synthetic textile coloration and, increasingly, as a model compound in toxicological sensitization studies.[1] However, a significant analytical gap exists: commercial "100%" purity claims often refer to color strength, not chemical homogeneity.

For researchers in drug development and toxicology, relying on technical-grade DB35 leads to reproducible failure. The "standard" is frequently a technical mixture of the primary chromophore (1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione) and various isomers or methylation byproducts.

This guide benchmarks the performance of High-Resolution LC-MS/MS against traditional UV-Vis and HPLC-PDA workflows. We establish that while UV-Vis is sufficient for industrial color matching, it is chemically blind to the allergenic impurities that compromise safety data.

Comparative Analysis: Selecting the Right Analytical Modality

The following table contrasts the three primary modalities for analyzing DB35 purity.

Table 1: Performance Matrix of Analytical Techniques
FeatureUV-Vis Spectroscopy HPLC-PDA (Diode Array) LC-ESI-MS/MS
Primary Utility Industrial Color StrengthRoutine Purity ProfilingTrace Impurity ID & Structure Elucidation
Specificity Low (Cannot distinguish isomers)Medium (Separates by polarity)High (Mass-to-charge fingerprinting)
LOD (Limit of Detection) ~1–5 ppm~0.1–0.5 ppm< 0.01 ppm (Trace level)
Spectral Data

only
UV Spectrum per peakMolecular Ion

, Fragments
Blind Spots Non-chromophoric impuritiesCo-eluting isomersIon suppression (matrix effects)
Verdict Unsuitable for Purity AnalysisMinimum StandardGold Standard for Research

Standard Reference Spectra Characteristics

To validate your reference material, compare your experimental data against these established spectral benchmarks.

A. Mass Spectrometry (LC-MS) Fingerprint
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Primary Molecular Ion (

    
    ): 
    
    
    
    (Calculated MW for
    
    
    is 362.34 Da).
  • Key Fragmentation Pattern (MS/MS):

    • Loss of water (

      
       Da): 
      
      
      
    • Loss of carbonyl/amine groups: Distinctive anthraquinone core fragments at

      
       ranges 200–250.
      
B. UV-Vis Absorption Profile (in Methanol)
  • 
     (Primary): 
    
    
    
    nm (Deep Blue region).
  • 
     (Secondary): 
    
    
    
    nm (Shoulder, characteristic of diamino-anthraquinones).
  • Purity Check: A significant peak in the UV region (250–300 nm) relative to the visible peak often indicates unreacted precursors or degradation products.

Validated Experimental Protocol: High-Resolution Purity Analysis

Objective: Isolate and quantify DB35 and its impurities using a self-validating LC-MS workflow.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of DB35 Reference Standard in 10 mL of HPLC-grade Tetrahydrofuran (THF). Note: THF is required for complete solubility; methanol alone may precipitate the dye.

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Methanol/Water (50:50 v/v).

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulate fillers (common in technical dyes).

Phase 2: Chromatographic Separation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

Phase 3: Detection Settings
  • PDA: Scan range 200–800 nm. Extract chromatograms at 590 nm.

  • MS: Source Temp 350°C, Capillary Voltage 3.5 kV. Scan range

    
     100–1000.
    

Workflow Visualization

The following diagram illustrates the logical flow for determining if a DB35 sample meets "Research Grade" purity standards.

DB35_Analysis_Workflow Start Raw DB35 Sample Solubility Dissolve in THF (Check for Residue) Start->Solubility Filter 0.2 µm PTFE Filtration Solubility->Filter HPLC HPLC Separation (C18 Gradient) Filter->HPLC Detector_Split Split Flow HPLC->Detector_Split PDA PDA Detector (590 nm) Detector_Split->PDA MS ESI-MS Detector (m/z 363) Detector_Split->MS Analysis_PDA Check Peak Area % (>98%?) PDA->Analysis_PDA Analysis_MS Check Impurity Mass (Isomers present?) MS->Analysis_MS Decision Pass Criteria? Analysis_PDA->Decision Analysis_MS->Decision Approved Research Grade Standard Decision->Approved Yes Rejected Technical Grade (Purification Required) Decision->Rejected No

Figure 1: Decision logic for validating C.I. Disperse Blue 35 purity using coupled LC-PDA-MS.

Scientific Rationale & Troubleshooting

Why THF?

Anthraquinone dyes like DB35 exhibit poor solubility in pure methanol or water, often forming micro-aggregates that clog HPLC columns or result in "ghost peaks." THF disrupts these


-

stacking interactions, ensuring the sample introduced to the column is truly dissolved.
The Isomer Problem

Commercial DB35 is often synthesized via the condensation of 1,5-dihydroxy-4,8-dinitroanthraquinone. Incomplete reactions lead to "regio-isomers" (e.g., 1,8-diamino derivatives). These isomers have identical molecular weights (


 362) but different retention times and toxicological profiles. Only HPLC separation can resolve these; direct MS infusion cannot. 
Self-Validating the Protocol

To ensure your system is working:

  • Inject a blank (THF): Ensure no carryover (anthraquinones are "sticky").

  • Check the UV/Vis Ratio: The ratio of absorbance at 590 nm vs. 254 nm should be constant across the main peak. If the ratio changes at the peak tail, an impurity is co-eluting.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: C.I. Disperse Blue 35.[2][3][4][5][6][7][8][9] Retrieved from [Link]

  • National Toxicology Program (NTP). (2002). Toxicology and Carcinogenesis Studies of Disperse Blue 1 (Structurally related anthraquinone). NTP TR 299. Retrieved from [Link]

  • Vacchi, F. I., et al. (2017). "Occurrence and risk assessment of azo and anthraquinone dyes in surface waters." Science of The Total Environment. (Demonstrates LC-MS/MS methodology for disperse dyes). Retrieved from [Link]

  • Standard Method DIN 54231. (2005). Textiles - Detection of disperse dyestuffs. (The industrial baseline standard). Retrieved from [Link]

Sources

Evaluation of Disperse Blue 35 Cytotoxicity in Mammalian Cell Lines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Disperse Blue 35 Cytotoxicity in Mammalian Cell Lines Content Type: Publish Comparison Guide

Executive Summary

Disperse Blue 35 (DB35) (CAS: 12222-75-2) is an anthraquinone-based disperse dye widely used in the textile industry for polyester and acetate fibers. While its industrial utility is defined by its hydrophobicity and light fastness, its toxicological profile is characterized by contact sensitization and lysosomotropic accumulation .

This guide provides a rigorous framework for evaluating the cytotoxicity of DB35 in mammalian cells (e.g., HaCaT keratinocytes, HepG2 hepatocytes). Unlike standard cytotoxicity assessments, evaluating DB35 requires specific attention to its solubility limits, oxidative potential, and unique subcellular localization in lysosomes.

Target Audience: Toxicologists, Dermatological Researchers, and Industrial Safety Officers.

Comparative Analysis: DB35 vs. Structural Alternatives

To rigorously evaluate DB35, it must be benchmarked against dyes with established toxicological profiles. The following table contrasts DB35 with Disperse Blue 1 (a known carcinogen) and Disperse Blue 106 (a potent allergen).

Table 1: Comparative Toxicological Profile
FeatureDisperse Blue 35 (Target)Disperse Blue 1 (Toxicity Control)Disperse Blue 106 (Allergy Control)
Chemical Class AnthraquinoneAnthraquinoneMonoazo (Thiophene)
Primary Hazard Sensitizer (Grade III-IV), Lysosomal accumulationCarcinogen (Group 2B), MutagenSevere Contact Allergen (Sensitizer)
Cellular Mechanism Lysosomotropism & ROS generationDNA intercalation & Adduct formationHaptenization of skin proteins
Solubility (Water) Negligible (Hydrophobic)LowLow
Key Assay Focus Lysosomal Integrity (LMP), Oxidative StressGenotoxicity (Comet/Micronucleus)Lymphocyte Proliferation (LLNA)

Analyst Insight: While Disperse Blue 1 is used as a positive control for genotoxicity, DB35 is distinct in its lysosomotropic behavior. It acts as a weak base, accumulating in acidic organelles (lysosomes), which can trigger cell death via Lysosomal Membrane Permeabilization (LMP) rather than direct DNA damage.

Mechanistic Pathway: The Lysosomotropic Toxicity Model

Understanding the mechanism is prerequisite to selecting the right assays. DB35's lipophilic and weakly basic nature allows it to diffuse across the plasma membrane and become trapped in the acidic environment of the lysosome (proton trapping).

Figure 1: DB35 Cytotoxicity Pathway (DOT Diagram)

DB35_Mechanism DB35_Ex Extracellular DB35 (Hydrophobic) Uptake Passive Diffusion (Plasma Membrane) DB35_Ex->Uptake Lysosome Lysosomal Accumulation (Proton Trapping / pH < 5) Uptake->Lysosome Accumulates ROS ROS Generation (Superoxide/Singlet Oxygen) Lysosome->ROS Redox Cycling LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Osmotic Swelling ROS->LMP Oxidative Damage Cathepsin Cathepsin Release (Cytosol) LMP->Cathepsin Mito Mitochondrial Stress (MMP Loss) Cathepsin->Mito Bid cleavage Apoptosis Apoptosis/Necrosis Mito->Apoptosis

Caption: Proposed mechanism of Disperse Blue 35 cytotoxicity involving lysosomal trapping, ROS generation, and subsequent membrane permeabilization.

Experimental Protocols

The following protocols are designed to be self-validating . The inclusion of solvent controls (DMSO) is critical due to the dye's hydrophobicity.

Protocol A: Cell Viability & IC50 Determination (CCK-8/MTT)

Purpose: Establish the concentration required to inhibit 50% of cell growth (IC50).

  • Cell Preparation: Seed HaCaT (keratinocytes) or HepG2 cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Stock Solution: Dissolve DB35 powder in 100% DMSO to create a 100 mM stock. Sonicate for 10 minutes to ensure complete dissolution.

    • Control Check: Ensure no precipitate is visible.[1]

  • Treatment: Prepare serial dilutions in serum-free medium (0, 1, 5, 10, 25, 50, 100 µM).

    • Critical: Final DMSO concentration must remain

      
       in all wells to prevent solvent toxicity.
      
  • Incubation: Incubate for 24h and 48h.

  • Readout: Add CCK-8 reagent (10 µl/well), incubate for 2 hours, and measure absorbance at 450 nm.

  • Calculation: Plot dose-response curve and calculate IC50 using non-linear regression.

Protocol B: Lysosomal Integrity Assay (Acridine Orange)

Purpose: Verify the lysosomotropic mechanism of DB35.

  • Staining: Treat cells with DB35 at IC50 concentration for 12 hours.

  • Labeling: Wash cells and stain with Acridine Orange (AO) (5 µg/mL) for 15 minutes.

  • Visualization:

    • Healthy Cells: AO accumulates in intact lysosomes, fluorescing red (high concentration).

    • LMP (Damaged): AO leaks into the cytosol, fluorescing green (low concentration).

  • Quantification: Use Flow Cytometry or Fluorescence Microscopy to measure the Red/Green fluorescence ratio. A decrease in the ratio indicates lysosomal leakage caused by DB35.

Protocol C: Oxidative Stress Evaluation (DCFH-DA)

Purpose: Quantify Reactive Oxygen Species (ROS) generation.

  • Probe Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes prior to DB35 exposure (or after, depending on kinetic interest).

  • Exposure: Treat cells with DB35 (10-50 µM) for 4-6 hours.

  • Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader.

  • Validation: Use H2O2 (100 µM) as a positive control and NAC (N-acetylcysteine) as a negative (scavenger) control. If NAC pretreatment rescues viability, ROS is the confirmed driver of toxicity.

Experimental Workflow Visualization

This diagram outlines the logical progression of the evaluation, ensuring all critical endpoints are covered.

Figure 2: Evaluation Workflow (DOT Diagram)

Workflow cluster_Mech Mechanistic Assays Start DB35 Stock (DMSO Solubilization) DoseFind Dose Finding (CCK-8 / MTT) Start->DoseFind 24-48h ROS_Assay ROS Detection (DCFH-DA) DoseFind->ROS_Assay @ IC50 Lyso_Assay Lysosomal Stability (Acridine Orange) DoseFind->Lyso_Assay @ IC50 Apop_Assay Apoptosis (Annexin V/PI) DoseFind->Apop_Assay Confirm Mode Result1 Data Output ROS_Assay->Result1 Oxidative Stress? Result2 Data Output Lyso_Assay->Result2 Membrane Leakage? Result3 Data Output Apop_Assay->Result3 Cell Death Type

Caption: Step-by-step experimental workflow for characterizing DB35 toxicity.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Disperse Blue 35. Retrieved from [Link]

  • Malinauskiene, L., et al. (2013). "Contact allergy to textile dyes: clinical and chemical aspects." Contact Dermatitis, 68(2), 65-75. Retrieved from [Link]

  • Ferraz, E.R.A., et al. (2011). "Cytotoxic and genotoxic effects of Disperse Blue 291 in HepG2 cells." Toxicology in Vitro, 25(4), 814-820. (Used as comparative anthraquinone protocol). Retrieved from [Link]

  • Boya, P., & Kroemer, G. (2008). "Lysosomal membrane permeabilization in cell death." Oncogene, 27, 6434–6451. (Mechanistic grounding for lysosomotropic dyes). Retrieved from [Link]

  • National Toxicology Program (NTP). (2005). Report on Carcinogens, Disperse Blue 1. (Comparative toxicity data). Retrieved from [Link]

Sources

Inter-laboratory comparison of Disperse Blue 35 biodegradation rates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Environmental Toxicologists, Bioprocess Engineers, and Textile Chemists.

Executive Summary

Disperse Blue 35 (DB35) is a recalcitrant anthraquinone-based dye widely used in polyester dyeing. Unlike azo dyes, which are susceptible to reductive cleavage, DB35's fused aromatic ring structure confers high resistance to microbial attack and significant environmental persistence. This guide provides a framework for the inter-laboratory comparison of DB35 degradation, contrasting Ligninolytic Fungal Systems (oxidative cleavage) against Bacterial Consortia (biotransformation) and Physico-Chemical Extraction (Cloud Point Extraction).

Key Insight: While physico-chemical methods (CPE) achieve rapid removal (>95%), they generate concentrated sludge. Biological methods offer true mineralization but require strict standardization of pH and redox potential to prevent the formation of toxic aromatic amine metabolites.

Part 1: The Challenge of Disperse Blue 35

Chemical Structural Barrier

DB35 (C.I. 12222-75-2) is characterized by an anthraquinone backbone substituted with amino and hydroxyl groups.

  • Recalcitrance: The resonance energy of the anthraquinone ring stabilizes the molecule against hydrolytic attack.

  • Toxicity: DB35 is a documented contact allergen and skin sensitizer. Incomplete degradation can yield lipophilic metabolites that bioaccumulate more readily than the parent dye.

Comparative Performance Matrix

The following table synthesizes performance data from disparate studies to serve as a baseline for inter-lab validation.

ParameterFungal System (White Rot) Bacterial System (Microaerophilic) Cloud Point Extraction (CPE)
Primary Mechanism Oxidative Ring Cleavage (Laccase/MnP)Reductive Transformation / AdsorptionPhase Separation (Surfactant-mediated)
Key Agent Trametes versicolor, Aspergillus spp.Bacillus spp., Pseudomonas consortiaNon-ionic surfactants (Triton X-114)
Time to 90% Removal 120 – 168 Hours (5–7 Days)48 – 72 Hours< 1 Hour
Mineralization High (CO₂ + H₂O)Moderate (Risk of toxic amines)None (Contaminant concentration)
Optimal pH Acidic (pH 4.5 – 5.5)Neutral to Alkaline (pH 7.0 – 8.0)Variable (Surfactant dependent)
Major Limitation Slow kinetics; requires mediatorsIncomplete mineralizationGenerates secondary waste stream

Part 2: Biological Degradation Mechanisms

To ensure reproducibility across laboratories, researchers must distinguish between decolorization (chromophore destruction) and degradation (mineralization).

Fungal Ligninolytic Pathway

White-rot fungi utilize non-specific oxidative enzymes. This pathway is preferred for detoxification.

  • Laccase (Lac): Oxidizes phenolic groups on the anthraquinone ring, creating unstable free radicals that lead to ring opening.

  • Manganese Peroxidase (MnP): Generates Mn³⁺, a strong oxidant that can penetrate the dye structure.

Bacterial Reductive/Oxidative Pathway

Bacteria often require a sequential anaerobic-aerobic process.

  • Anaerobic Phase: Reductive enzymes destabilize the electron-withdrawing groups.

  • Aerobic Phase: Oxidative enzymes (catechol 1,2-dioxygenase) degrade the resulting aromatic intermediates.

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways and critical analysis points (CAPs) for inter-lab comparison.

DB35_Degradation_Pathways cluster_fungal Fungal Oxidative Pathway cluster_bacterial Bacterial Reductive Pathway DB35 Disperse Blue 35 (Anthraquinone Parent) Laccase Enzyme: Laccase/MnP (Radical Formation) DB35->Laccase Oxidation Reductase Enzyme: Reductase (Microaerophilic) DB35->Reductase Reduction Quinone Quinone Intermediates Laccase->Quinone RingOpen Ring Cleavage (Dicarboxylic Acids) Quinone->RingOpen Mineralization Mineralization (CO₂ + H₂O + NH₃) RingOpen->Mineralization TCA Cycle Leuco Leuco-DB35 (Unstable) Reductase->Leuco Amines Aromatic Amines (Potential Toxicity) Leuco->Amines Amines->Amines Accumulation (If Aerobic Step Fails) Amines->Mineralization Aerobic Oxidation

Caption: Divergent metabolic fates of DB35. Note the risk of aromatic amine accumulation in bacterial systems if not followed by aerobic oxidation.

Part 3: Standardized Experimental Protocols

To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), laboratories must adopt a self-validating protocol that accounts for abiotic adsorption , a common source of false-positive biodegradation data.

The "Gold Standard" Microplate Assay

This protocol minimizes reagent use while allowing high-throughput screening of isolates.

Reagents:

  • Minimal Salt Medium (MSM): Ensures carbon source is strictly controlled.

  • DB35 Stock: 100 mg/L in acetone (dispersed into aqueous media).

  • Abiotic Control: Heat-killed biomass (autoclaved at 121°C for 20 min).

Workflow Visualization:

Experimental_Workflow cluster_setup Experimental Setup (96-Well Plate) Start Inoculum Preparation (OD600 = 1.0) Test Test Well: MSM + DB35 + Cells Start->Test Abiotic Abiotic Control: MSM + DB35 + Dead Cells Start->Abiotic Incubation Incubation (30°C, 120 RPM, 5 Days) Test->Incubation Abiotic->Incubation Blank Media Blank: MSM Only Extraction Extraction (Ethyl Acetate 1:1 v/v) Incubation->Extraction Analysis Analysis Phase Extraction->Analysis UV UV-Vis (590 nm) % Decolorization Analysis->UV HPLC HPLC-MS Metabolite ID Analysis->HPLC Tox Phytotoxicity Assay (Seed Germination) Analysis->Tox

Caption: Validated workflow for DB35 assessment. The extraction step is critical to recover dye adsorbed to biomass.

Protocol Steps & Causality
  • Inoculation: Inoculate MSM with 5% (v/v) active culture.

    • Why? Standardizing inoculum size ensures kinetic data (rate constants) are comparable between labs.

  • Adsorption Check: Parallel extraction of the cell pellet using methanol or acetone is mandatory .

    • Scientific Integrity: Many "degrading" bacteria simply adsorb the hydrophobic dye onto their cell wall. If the pellet is blue and the supernatant clear, it is bio-adsorption , not biodegradation.

  • Toxicity Verification: Post-degradation supernatant must be tested on Vigna radiata (Mung bean) or Daphnia magna.

    • Why? Decolorization does not equal detoxification.[1] Cleaved anthraquinones can be more toxic than the parent dye.

Part 4: Analytical Validation

For inter-laboratory comparisons, report data using the following metrics:

  • Decolorization Efficiency (%) :

    
    
    Where 
    
    
    
    is initial absorbance and
    
    
    is absorbance at time t.
  • Kinetic Rate Constant (

    
    ) :
    Plot 
    
    
    
    vs. time. First-order kinetics are typical for enzymatic degradation.
  • Metabolite Fingerprinting : Use HPLC-MS to scan for specific peaks.

    • Target: Look for the disappearance of the 1,5-diamino-4,8-dihydroxyanthraquinone peak (m/z ~270-300 range depending on specific commercial formulation).

    • Warning: Appearance of peaks at lower m/z often indicates successful ring cleavage.

References

  • Benkhedja, H., et al. (2024).[2] Enhanced removal of toxic Disperse Blue 35 dye through cloud point extraction: influence of parameters and solvent regeneration.[2] ResearchGate.[3][4][5] [Link]

  • Li, H., et al. (2019). Bacterial degradation of anthraquinone dyes. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). [Link]

  • Pan, H., et al. (2017). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2. PubMed Central. [Link]

  • Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation. ACS Environmental Science & Technology. [Link]

Sources

A Senior Application Scientist's Guide to Correlating Color Strength (K/S) with Disperse Blue 35 Concentration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development utilizing textile-based delivery systems or requiring precise coloration of synthetic fabrics, understanding the relationship between dye concentration and color strength is paramount. This guide provides an in-depth technical exploration of correlating the concentration of Disperse Blue 35 with its color strength, represented by the K/S value. We will delve into the theoretical underpinnings, present a robust experimental protocol for empirical determination, and compare its performance with a relevant alternative, offering a comprehensive framework for your research and development needs.

Theoretical Foundation: The Kubelka-Munk Theory and Its Significance

The cornerstone of quantifying color strength on opaque substrates like textiles is the Kubelka-Munk theory.[1] Developed in 1931, this theory establishes a relationship between the spectral reflectance of a sample and its absorption (K) and scattering (S) coefficients. The ratio of these coefficients, K/S, is a measure of the color strength.

The fundamental equation is:

K/S = (1 - R)² / 2R

where:

  • K is the absorption coefficient.

  • S is the scattering coefficient.

  • R is the decimal fraction of the reflectance of the sample at the wavelength of maximum absorption.

Crucially, the Kubelka-Munk theory posits a linear relationship between the K/S value and the concentration of the colorant in the substrate.[2] This can be expressed as:

K/S = kc

where:

  • k is a constant.

  • c is the concentration of the dye.

This linear relationship is the theoretical basis for our investigation, allowing us to correlate the amount of Disperse Blue 35 applied to a fabric with the resulting color intensity.[3][4] It is this principle that enables computerized color matching and formulation.[2]

Experimental Protocol: A Self-Validating Workflow

To empirically determine the correlation between Disperse Blue 35 concentration and K/S values, a meticulously designed and repeatable experimental protocol is essential. The following procedure is structured to ensure scientific integrity and generate reliable data.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing & Post-Treatment cluster_analysis Analysis Dye_Stock Prepare Dye Stock Solutions (Disperse Blue 35 & Alternative) Dyeing High-Temperature Exhaust Dyeing Dye_Stock->Dyeing Varying Concentrations Fabric_Prep Scour Polyester Fabric Fabric_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing_Drying Rinse & Air Dry Reduction_Clearing->Rinsing_Drying Spectro_Measurement Spectrophotometric Measurement (Reflectance) Rinsing_Drying->Spectro_Measurement KS_Calculation Calculate K/S Values Spectro_Measurement->KS_Calculation Data_Analysis Correlate K/S with Concentration KS_Calculation->Data_Analysis

Caption: Experimental workflow for determining the K/S values of disperse dyes.

Step-by-Step Methodology

2.1 Materials and Equipment:

  • Dyes: Disperse Blue 35 (C.I. 12222-75-2), Alternative Dye: Disperse Blue 79.

  • Substrate: 100% polyester fabric, scoured to remove any impurities.

  • Chemicals: Acetic acid, dispersing agent (e.g., sodium lignosulfonate), sodium hydrosulfite, sodium hydroxide, non-ionic detergent.

  • Equipment: Laboratory-scale high-temperature dyeing machine, spectrophotometer with reflectance measurement capabilities, analytical balance, volumetric flasks, pipettes, pH meter.

2.2 Preparation of Dye Stock Solutions:

The accurate preparation of dye solutions is critical for reliable results. Due to the low water solubility of disperse dyes, a dispersion must be created.

  • Accurately weigh 1.00 g of Disperse Blue 35 powder.

  • Create a paste by adding a small amount of water and 1.00 g of a dispersing agent.

  • Gradually add distilled water while stirring continuously to create a 1% (w/v) stock dispersion.

  • Prepare a series of dilutions from the stock solution to achieve the desired concentrations for dyeing (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% on weight of fabric).

2.3 Dyeing Procedure (High-Temperature Exhaust Method):

This method is standard for achieving good dye penetration and fastness on polyester.[5]

  • Set the dye bath with the required amount of water (liquor ratio of 50:1 is typical for laboratory settings) and add the dispersing agent.[6]

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the pre-wetted polyester fabric into the dye bath.

  • Add the prepared dye dispersion.

  • Raise the temperature of the dye bath to 130°C over 30-45 minutes.

  • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[6]

  • Cool the dye bath to 70°C, and remove the dyed fabric.

2.4 Post-Treatment (Reduction Clearing):

Reduction clearing is a crucial step to remove unfixed dye from the fabric surface, which can affect the final color and fastness properties.

  • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Allow the fabric to air dry.

2.5 Spectrophotometric Measurement and K/S Calculation:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Fold the dyed fabric sample to ensure opacity and obtain at least four layers.

  • Measure the reflectance of the dyed fabric at various wavelengths across the visible spectrum (400-700 nm).

  • Identify the wavelength of minimum reflectance (maximum absorbance).

  • Calculate the K/S value at this wavelength using the Kubelka-Munk equation: K/S = (1 - R)² / 2R , where R is the reflectance value at the wavelength of maximum absorbance.

Data Presentation and Analysis

The collected data should be organized in a clear and concise manner to facilitate analysis and comparison.

Table 1: K/S Values for Disperse Blue 35 at Various Concentrations
Dye Concentration (% owf)Reflectance (%) at λmaxK/S Value
0.1Experimental DataCalculated Value
0.25Experimental DataCalculated Value
0.5Experimental DataCalculated Value
1.0Experimental DataCalculated Value
1.5Experimental DataCalculated Value
2.0Experimental DataCalculated Value

A graph plotting K/S values against dye concentration should be generated to visualize the linear relationship.

Table 2: Comparison of Color Strength: Disperse Blue 35 vs. Disperse Blue 79
Dye Concentration (% owf)K/S Value (Disperse Blue 35)K/S Value (Disperse Blue 79)
0.5Calculated ValueCalculated Value
1.0Calculated ValueCalculated Value
1.5Calculated ValueCalculated Value

This comparative data will allow for an objective assessment of the color strength of Disperse Blue 35 relative to a common alternative. The choice of Disperse Blue 79 as a comparator is based on its widespread use and similar application class.

Interpretation of Results and Causality

The experimental data is expected to demonstrate a direct, positive correlation between the concentration of Disperse Blue 35 and the resulting K/S value. This is because a higher concentration of dye molecules in the dye bath leads to a greater uptake of the dye by the polyester fibers, resulting in increased light absorption and, consequently, a higher K/S value.[3]

The linearity of this relationship is a key indicator of a well-controlled dyeing process. Deviations from linearity at higher concentrations can occur due to dye aggregation or saturation of the fiber, which are important considerations for industrial applications.

The comparison with Disperse Blue 79 will provide valuable insights into the relative tinctorial strength of Disperse Blue 35. A higher K/S value at the same concentration indicates a greater color yield, which can have significant economic and environmental implications in terms of the amount of dye required to achieve a specific shade.

Conclusion and Future Directions

This guide has provided a comprehensive framework for correlating the concentration of Disperse Blue 35 with its color strength (K/S) on polyester fabric. By adhering to the detailed experimental protocol, researchers can generate reliable and reproducible data to inform their work. The principles and methodologies outlined here are grounded in established color science and standard industry practices, ensuring the scientific integrity of the findings.

Future investigations could expand upon this work by examining the influence of different dispersing agents, dyeing auxiliaries, or variations in the polyester substrate on the K/S-concentration correlation. Furthermore, evaluating the fastness properties (e.g., light, wash, and crocking fastness) at different K/S values would provide a more complete performance profile of Disperse Blue 35.

References

  • The Kubelka-Monk Theory and K/S. MeasureColour. [Link]

  • COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. (2014). International Journal of Research in Engineering and Technology.
  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method. (2021, March 6). Textile Learner. [Link]

  • Relationship between K/S value and dye concentration. ResearchGate. [Link]

  • FABRIC COLOR FORMULATION USING A MODIFIED KUBELKA-MUNK THEORY CONSIDERING THERMAL EFFECT. (2021, December 12).
  • Kubelka–Munk theory. Wikipedia. [Link]

  • Chapter 8: Disperse Dyes and Their Applic
  • ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. ASTM International. [Link]

  • ISO 105-J03:2009 - Textiles — Tests for colour fastness — Part J03: Calculation of colour differences. International Organization for Standardization. [Link]

  • Disperse Dyes for Dyeing and Printing. (2015, June 19). George Weil. [Link]

  • DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). (2021, March 13). Textilecoach. [Link]

  • Part 1. Antimicrobial activity and dyeing performance of some disperse dyes. (2015). International Journal of Current Microbiology and Applied Sciences.
  • An Investigation of Alternatives to Reductive Clearing in the Dyeing of Polyester. (2013, May 4).
  • The Kubelka-Munk Theory for Color Image Invariant Properties.
  • Identifying the Color Strength, Color Intensity, Chromophore Extent and Colorfastness Properties of Cellulosic Fabrics. Austin Publishing Group.
  • Disperse Blue 35. World dye variety. (2012, March 23). [Link]

Sources

Assessment of allergenic potential of Disperse Blue 35 in textile products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the allergenic potential of Disperse Blue 35 (DB35) in textile products. It is designed for researchers and product safety scientists requiring a comparative analysis against industry-standard high-potency allergens (Disperse Blue 106/124) and a validated framework for analytical detection.

Content Type: Technical Comparison & Assessment Guide Subject: C.I. Disperse Blue 35 (CAS: 12222-75-2 / 13716-91-1) Regulatory Context: Oeko-Tex Standard 100, REACH Annex XVII, DIN 54231

Executive Summary

Disperse Blue 35 (DB35) is an anthraquinone-based dye widely used for coloring synthetic fibers (polyester, acetate).[1] Unlike the high-potency azo dye sensitizers (e.g., Disperse Blue 106 and 124), DB35 exhibits a distinct toxicological profile characterized by moderate sensitization potency and phototoxic potential .

While Disperse Blue 106 (DB106) serves as the "gold standard" for textile contact dermatitis with an EC3 value of ~0.01%, DB35 requires significantly higher exposure thresholds to elicit sensitization. Consequently, standard patch test series (Textile Dye Mix) utilize DB35 at 1.0% concentration , compared to 0.3% for DB106/124.[2] This guide outlines the structural basis for this difference and details the DIN 54231 protocol for quantitative risk assessment.

Chemical & Toxicological Profiling

To accurately assess risk, one must distinguish between the mechanism of action of DB35 and its more aggressive azo counterparts.

Structural Comparison
FeatureDisperse Blue 35 (Target) Disperse Blue 106 (Benchmark)
Chemical Class Anthraquinone Monoazo
Structure 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinoneThiophene-based azo structure
Sensitization Potency Weak to Moderate (LLNA Data)Extreme/Strong (EC3 ~0.01%)
Patch Test Conc. 1.0% (in Petrolatum)0.3% (in Petrolatum)
Mechanism Direct haptenization & ROS generation (Phototoxicity)Metabolic reduction to aromatic amines (Pro-hapten)
Primary Isomers 4,5-diamino (62%) & 2,7-diamino (31%)Single azo component
Mechanism of Action: The Anthraquinone Pathway

Unlike azo dyes, which often require metabolic cleavage by skin bacteria or liver enzymes to form sensitizing amines, DB35 acts through two parallel pathways:

  • Direct Haptenization: The anthraquinone core possesses electrophilic sites capable of forming covalent bonds with nucleophilic skin proteins (e.g., cysteine residues), creating the hapten-carrier complex required for T-cell activation.

  • Phototoxicity (Type I/II): Under visible light irradiation, DB35 generates reactive oxygen species (singlet oxygen), which can oxidize skin lipids and proteins, acting as a "danger signal" that lowers the threshold for sensitization.

SensitizationPathways DB35 Disperse Blue 35 (Anthraquinone) Skin Skin Barrier (Stratum Corneum) DB35->Skin DB106 Disperse Blue 106 (Azo Dye) DB106->Skin Metabolism Metabolic Reduction (Azo Cleavage) Skin->Metabolism DB106 Pathway Light Visible Light Irradiation Skin->Light DB35 Pathway Hapten Hapten-Protein Conjugate Skin->Hapten Direct Binding (DB35) Metabolism->Hapten Reactive Amines ROS ROS Generation (Singlet Oxygen) Light->ROS Immune T-Cell Activation (Sensitization) Hapten->Immune ROS->Hapten Oxidative Modification

Figure 1: Comparative sensitization pathways. DB35 utilizes direct binding and photo-activation, whereas DB106 relies on metabolic reduction.

Analytical Assessment Framework

Reliable risk assessment requires quantifying the extractable amount of dye from the textile matrix. Total dye content is irrelevant; only the portion that migrates to the skin (bioavailable) poses a risk.

Method Selection Strategy
  • DIN 54231 (Methanol Extraction): The "Worst-Case Scenario." Methanol swells polyester fibers, releasing nearly all unfixed dye. This is the standard for regulatory compliance (Oeko-Tex).

  • ISO 105-E04 (Sweat Simulant): The "Real-World Scenario." Uses acidic/alkaline histidine solutions to mimic human perspiration. Essential for determining actual exposure margins.

Protocol A: Quantitative Determination (DIN 54231 Modified)

This protocol is the industry standard for determining if a textile exceeds the restricted substance limits (typically < 50 mg/kg).

Reagents & Equipment:

  • Methanol (HPLC Grade).

  • Ultrasonic Bath (Temperature controlled).

  • LC-MS/MS (Triple Quadrupole) or HPLC-DAD.

  • 0.2 µm PTFE Syringe Filters.

Step-by-Step Workflow:

  • Sample Prep: Cut the textile sample into 5x5 mm pieces. Weigh exactly 0.50 g into a pressure-tight glass extraction vessel.

  • Extraction: Add 7.5 mL of Methanol . Seal the vessel tightly.

  • Ultrasonication: Place in an ultrasonic bath at 70°C ± 5°C for 30 ± 2 minutes . Rationale: High temperature and sonication ensure complete release of surface-bound disperse dyes without dissolving the polyester polymer itself.

  • Cooling & Filtration: Allow to cool to room temperature. Filter the extract through a 0.2 µm PTFE filter into an amber HPLC vial.

  • Analysis: Inject into LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 10% B to 95% B over 10 mins.

    • Target Ion (DB35): Precursor m/z ~363 (depending on protonation), quantify transition ions.

Protocol B: Bioavailability Assessment (Sweat Migration)

Use this protocol to calculate the Margin of Safety (MoS).

  • Simulant Prep: Prepare artificial perspiration (Acidic, pH 5.5) according to ISO 105-E04 containing L-histidine, NaCl, and sodium dihydrogen phosphate.

  • Incubation: Incubate 1.0 g of textile in 20 mL of sweat simulant at 37°C for 4 hours (mimicking body temperature and wear duration).

  • Liquid-Liquid Extraction: The aqueous sweat cannot be injected directly if the dye is hydrophobic. Extract the sweat solution with tert-butyl methyl ether (TBME) .

  • Concentration: Evaporate the TBME and reconstitute in Methanol for LC-MS analysis.

Data Interpretation & Risk Calculation

Once the concentration (


) is determined, compare against the following benchmarks.
Comparative Potency Data
ParameterDisperse Blue 35Disperse Blue 106Interpretation
EC3 Value (LLNA) > 1.0% (Est.)0.01%DB106 is >100x more potent.
TDM Concentration 1.0%0.3%Higher load needed for DB35 detection.
Oeko-Tex Limit < 50 mg/kg< 50 mg/kgRegulatory limits are identical despite potency difference (Precautionary Principle).
Assessment Workflow Diagram

AssessmentWorkflow cluster_0 Extraction Phase Sample Textile Sample (0.5g) MethodA Method A: DIN 54231 (Methanol, 70°C, 30min) Sample->MethodA Regulatory Compliance MethodB Method B: Sweat Simulant (pH 5.5, 37°C, 4hr) Sample->MethodB Exposure Assessment Analysis LC-MS/MS Analysis Quantify mg/kg MethodA->Analysis MethodB->Analysis Decision Risk Decision Node Analysis->Decision Pass PASS < 30 mg/kg (Baby) < 50 mg/kg (Adult) Decision->Pass Below Limit Fail FAIL Restricted Substance Decision->Fail Above Limit

Figure 2: Analytical workflow for regulatory compliance and safety assessment.

References

  • European Chemicals Agency (ECHA). (n.d.).[3] C.I.[1][3][4][5][6][7] Disperse Blue 35 - Substance Information. Retrieved from [Link]

  • Kimber, I., et al. (2003). Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay. American Journal of Contact Dermatitis. Retrieved from [Link]

  • Deutsches Institut für Normung (DIN). (2022). DIN 54231:2022-09 Textiles - Determination of dyes after methanol extraction. Retrieved from [Link][8]

  • Malinauskiene, L., et al. (2013). Contact allergy to textile dyes: clinical and chemical aspects. Contact Dermatitis. Retrieved from [Link]

  • Oeko-Tex Association. (2025). Limit Values and Fastness - Standard 100 by Oeko-Tex. Retrieved from [Link]

  • National Institute of Health (NIH) PubChem. (n.d.). Disperse Blue 35 Compound Summary. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.